1-(5-Methoxypyridin-3-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-8(11-2)5-9-4-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNULVIERIXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591461 | |
| Record name | 1-(5-Methoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-74-5 | |
| Record name | 1-(5-Methoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthetic protocol, explore its reactivity, and discuss its applications as a versatile building block in drug discovery.
Compound Identification and Physicochemical Properties
This compound, also known as 3-acetyl-5-methoxypyridine, is a substituted pyridine derivative. The presence of a ketone and a methoxy group on the pyridine ring imparts a unique electronic character and provides multiple sites for chemical modification, making it a valuable intermediate.
Table 1: Core Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 886364-74-5 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Physical Form | Solid | N/A |
| Melting Point | 11-13 °C (literature value for similar compound) | [4] |
| Boiling Point | ~220 °C (literature value for similar compound) | [4] |
| Density | ~1.102 g/cm³ at 25 °C (literature value for similar compound) | [4] |
| SMILES | CC(=O)c1cc(ocn1)OC | N/A |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | N/A |
Note: Some physical data is based on the closely related compound 3-acetylpyridine, as specific experimental values for this derivative are not widely published. Researchers should verify these properties on their specific batch.
Spectral Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals, including a carbonyl carbon resonance (typically >195 ppm), two carbons attached to oxygen (the methoxy carbon and C5 of the pyridine ring), and the remaining pyridine and methyl carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-O stretching of the methoxy group and C=N/C=C stretching of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (151.16).
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be efficiently achieved from commercially available precursors. A common and reliable strategy involves a Grignard reaction with a substituted pyridine nitrile. This approach is chosen for its high functional group tolerance and robust C-C bond formation.[6][7]
The precursor, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine.[8][9] This is then converted to the corresponding nitrile, 5-methoxynicotinonitrile, which serves as the direct precursor for the final Grignard reaction.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
PART A: Synthesis of 5-Methoxynicotinonitrile from 3-Bromo-5-methoxypyridine
-
System Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The progress can be monitored by TLC or GC-MS. Rationale: This is a standard Rosenmund-von Braun reaction. DMF is a suitable high-boiling polar aprotic solvent, and the elevated temperature is necessary to drive the nucleophilic substitution.
-
Workup and Isolation: After cooling to room temperature, pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex with copper salts. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude nitrile by column chromatography on silica gel to yield pure 5-methoxynicotinonitrile.
PART B: Synthesis of this compound via Grignard Reaction
-
System Setup: In a separate dry, three-necked flask under nitrogen, place the purified 5-methoxynicotinonitrile (1 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.5 equiv., typically 3.0 M in diethyl ether) dropwise via a syringe, maintaining the temperature below 10 °C. Rationale: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbon of the nitrile.[10] The reaction is exothermic, requiring careful temperature control to prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the formation of the magnesium imine intermediate.
-
Hydrolysis (Workup): Cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 1 hour at room temperature to hydrolyze the imine.[6]
-
Isolation and Purification: Make the solution basic by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain this compound.
Chemical Reactivity and Synthetic Potential
The dual functionality of this compound makes it a versatile synthetic intermediate. Its reactivity can be categorized by the two main functional groups: the ketone and the substituted pyridine ring.
Reactivity Profile Diagram
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 886364-74-5|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound(886364-74-5) 1H NMR spectrum [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Characterization of 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the heterocyclic ketone, 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5). As a substituted pyridine, this compound represents a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This document outlines its physicochemical properties, provides detailed spectroscopic data for its unequivocal identification, describes a representative synthetic protocol, and discusses its relevance in pharmaceutical research. The information presented herein is intended to equip researchers and drug development professionals with the necessary data to effectively utilize this compound in their synthetic and discovery endeavors.
Introduction
This compound, also known as 3-acetyl-5-methoxypyridine, is a solid organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, makes it a versatile intermediate in organic synthesis. The pyridine moiety is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions, often imparting favorable pharmacokinetic properties. The methoxy and acetyl groups provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the pursuit of novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 886364-74-5 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |
| SMILES | COc1cncc(c1)C(C)=O | [1] |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [1] |
Synthesis
While various synthetic routes to substituted pyridines exist, a common approach to aryl ketones involves the reaction of an organometallic reagent with a suitable acylating agent. A plausible and illustrative synthesis of this compound is outlined below. This protocol is based on established chemical principles for the formation of similar pyridine derivatives.
Illustrative Synthetic Protocol
Reaction Scheme:
A potential synthetic workflow for this compound.
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent (alternative): To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 3-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed, yielding the corresponding Grignard reagent.
-
Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in anhydrous THF is added dropwise to the Grignard reagent.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The unequivocal identification of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the different nuclei in the molecule.
¹H NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-2 |
| ~8.2 | d | 1H | H-6 |
| ~7.6 | dd | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | -COCH₃ |
¹³C NMR Spectral Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~197 | C=O |
| ~156 | C-5 |
| ~148 | C-2 |
| ~142 | C-6 |
| ~133 | C-3 |
| ~110 | C-4 |
| ~56 | -OCH₃ |
| ~27 | -COCH₃ |
Note: The predicted NMR data is based on typical chemical shifts for similar pyridine derivatives. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone and the C-O stretching of the methoxy group, as well as vibrations associated with the pyridine ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680-1700 | Strong | C=O stretching (ketone) |
| ~1570-1600 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1250-1300 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1000-1050 | Medium | Symmetric C-O-C stretching (aryl ether) |
| ~2850-3000 | Medium | C-H stretching (methyl groups) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 151
-
Key Fragmentation Peaks: Fragmentation may occur through the loss of a methyl group (M-15) from the acetyl or methoxy group, or the loss of the acetyl group (M-43).
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of the ketone and methoxy groups on the pyridine scaffold allows for a variety of chemical transformations, including:
-
Modification of the Ketone: The acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for the construction of more elaborate side chains through aldol or other condensation reactions.
-
Derivatization of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.
-
Cross-Coupling Reactions: The pyridine ring itself can participate in various cross-coupling reactions to introduce further substituents.
The strategic placement of the functional groups on the pyridine ring makes this compound an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. Its derivatives have the potential to be explored as inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes implicated in a range of diseases.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302: Harmful if swallowed[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized chemical entity with significant potential as a building block in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its physicochemical properties, spectroscopic data, a representative synthetic approach, and its potential applications. The detailed characterization data presented herein serves as a valuable resource for researchers, enabling the confident identification and utilization of this compound in their synthetic endeavors.
References
Sources
Structure and IUPAC name of 1-(5-Methoxypyridin-3-yl)ethanone
An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates the compound's structural and physicochemical properties, offers expert insight into a robust synthetic strategy, details the expected spectroscopic signature for structural confirmation, and explores its applications as a versatile building block in drug discovery. All protocols and claims are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Compound Identification and Physicochemical Properties
This compound is a disubstituted pyridine derivative. The pyridine core, an aromatic heterocycle, is functionalized with a methoxy group at the 5-position and an acetyl (ethanone) group at the 3-position. This substitution pattern imparts specific electronic and steric properties that are valuable in the design of more complex molecules.
The IUPAC name for this compound is This compound . It is also referred to as 1-(5-methoxy-3-pyridinyl)ethanone.
Chemical Structure
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The key properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 886364-74-5 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Physical Form | Solid | [1][3] |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg (Predicted) | [3] |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [1][3] |
| SMILES | COc1cncc(c1)C(C)=O | [1] |
Rationale for Synthesis: A Strategic Approach
The synthesis of acylpyridines is not always straightforward. The pyridine ring is electron-deficient, which deactivates it towards classic electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom is a Lewis base and will preferentially coordinate with the Lewis acid catalyst, adding another layer of deactivation.[4] Therefore, alternative strategies leveraging modern organometallic chemistry are required.
A highly effective and field-proven approach is the addition of an organometallic nucleophile to a pyridine derivative bearing a suitable electrophilic handle, such as a nitrile or an ester, at the 3-position. The Grignard reaction, which utilizes an organomagnesium reagent, is a cornerstone of C-C bond formation and is well-suited for this transformation.[5][6]
The proposed synthesis begins with a commercially available precursor, 5-methoxynicotinonitrile (or 3-cyano-5-methoxypyridine), and converts it to the target ketone using methylmagnesium bromide. This strategy is mechanistically sound, as the Grignard reagent will readily attack the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the final ketone. A similar approach has been successfully used to prepare 5-acetyl-2-methoxypyridine from an amide precursor.[7]
Proposed Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful progression through each step confirms the reactivity and purity required for the next.
-
Reactor Preparation & Inerting:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is assembled and flame-dried under vacuum.
-
The apparatus is allowed to cool to room temperature under a positive pressure of dry nitrogen or argon. Causality: Grignard reagents are highly sensitive to moisture and atmospheric oxygen; an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high yield.[8]
-
-
Reagent Charging:
-
Dissolve 5-methoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the reaction flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Grignard Reagent Addition:
-
Charge the dropping funnel with a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3M in diethyl ether).
-
Add the Grignard solution dropwise to the stirred nitrile solution, maintaining the internal temperature below 5 °C. Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures the formation of the desired magnesium imine intermediate.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Hydrolysis (Workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step hydrolyzes the intermediate imine to the ketone and also quenches any excess Grignard reagent. The use of a mild acid like aq. NH₄Cl minimizes the risk of side reactions with the acid-sensitive product.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Structural Elucidation and Spectroscopic Signature
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar pyridine derivatives, are as follows.[1][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum should show four distinct signals.
-
A singlet at ~2.6 ppm corresponding to the three protons of the acetyl methyl group (CH₃-C=O).
-
A singlet at ~3.9 ppm for the three protons of the methoxy group (CH₃-O).
-
Three signals in the aromatic region (7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (e.g., doublet, triplet, or more complex multiplets) due to coupling with each other.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.
-
A signal at ~197 ppm for the carbonyl carbon (C=O).
-
Signals in the aromatic region (~110-160 ppm) for the five carbons of the pyridine ring.
-
A signal around 55 ppm for the methoxy carbon (CH₃-O).
-
A signal around 26 ppm for the acetyl methyl carbon (CH₃-C=O).
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone C=O stretch.
-
C-O stretching bands for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-H stretching bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
-
MS (Mass Spectrometry):
-
The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 151, corresponding to the molecular weight of the compound.
-
Applications in Medicinal Chemistry and Drug Discovery
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[10] Their heterocyclic nature often improves pharmacokinetic properties like solubility and bioavailability.[11] this compound is a valuable building block for drug discovery programs for several key reasons.
-
Versatile Chemical Handles: The acetyl group can be readily transformed into a wide array of other functional groups (e.g., alcohols, amines, oximes, hydrazones), allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Modulation of Electronic Properties: The methoxy group is an electron-donating group and a hydrogen bond acceptor, which can be crucial for binding to biological targets like protein kinases or receptors.[12]
-
Metabolic Stability: The pyridine nitrogen can influence the metabolic profile of a drug candidate, and its position relative to other substituents can be tuned to block or slow down metabolic oxidation.
Role as a Versatile Scaffold
Caption: Versatility of the ethanone moiety for synthetic diversification.
Safety, Handling, and Storage
Hazard Identification
This compound should be handled by trained personnel in a laboratory setting.
| Hazard Type | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][3] |
Recommended Handling Protocol
-
Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid creating dust. If swallowed, seek immediate medical attention. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block for advanced chemical synthesis, particularly in the realm of pharmaceutical development. Its structure offers multiple points for diversification, and its synthesis can be achieved through robust and scalable organometallic methods. This guide provides the foundational technical knowledge required for its synthesis, characterization, and application in a research and development setting.
References
- ResearchGate.
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
- National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
- Defense Technical Information Center. New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. [Link]
- ACS Publications. Spectroscopic studies of isotopically substituted 2-pyridones. [Link]
- National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
- Wikipedia. Grignard reagent. [Link]
- PrepChem.com.
- ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [Link]
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
- Science.gov.
- YouTube.
- National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
- ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
- ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
- Google Patents.
Sources
- 1. ijres.org [ijres.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. leah4sci.com [leah4sci.com]
- 7. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Methoxypyridin-3-yl)ethanone is a pivotal building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, making efficient and scalable access to this intermediate a significant area of interest. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, grounded in established chemical principles and supported by detailed experimental protocols. The discussion herein is tailored for researchers and professionals in organic synthesis and drug development, offering insights into the strategic selection of synthetic routes based on precursor availability, scalability, and overall efficiency.
Introduction
The 3-acetyl-5-methoxypyridine scaffold, the core of this compound, is a prevalent feature in a range of biologically active compounds. The strategic placement of the methoxy and acetyl groups on the pyridine ring allows for diverse functionalization, making it a valuable synthon for library synthesis in drug discovery programs. This guide will explore several robust synthetic strategies, including cross-coupling reactions and the functionalization of pre-existing pyridine derivatives, to provide a holistic understanding of the synthesis of this important intermediate.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable routes originate from readily available pyridine derivatives, such as 3-bromo-5-methoxypyridine or 5-methoxynicotinic acid.
Pathway 1: Cross-Coupling Reactions from 3-Bromo-5-methoxypyridine
A prevalent and versatile approach involves the palladium-catalyzed cross-coupling of 3-bromo-5-methoxypyridine with a suitable acetylating agent. This strategy benefits from the commercial availability of the starting bromopyridine and the broad applicability of modern cross-coupling methodologies.
The synthesis of 3-bromo-5-methoxypyridine is typically achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [1]
-
Step 1: Preparation of Sodium Methoxide: Under an inert atmosphere, sodium pellets (4.7 g, 0.20 mol) are cautiously added in portions to anhydrous methanol (180 mL). After complete dissolution, the solvent is removed under reduced pressure. The resulting solid is azeotroped with toluene (100 mL) and dried under vacuum to yield anhydrous sodium methoxide.
-
Step 2: Nucleophilic Substitution: The freshly prepared sodium methoxide is suspended in dry N,N-dimethylformamide (DMF, 130 mL). To this suspension, 3,5-dibromopyridine (32 g, 135 mmol) is added.
-
Step 3: Reaction and Work-up: The reaction mixture is heated to 70 °C for 4 hours. Upon completion, the mixture is cooled to room temperature and slowly poured into an ice-water mixture (300 g). The resulting precipitate is collected by filtration and dried under reduced pressure to afford 3-bromo-5-methoxypyridine. Typical yields range from 60-75%.[1]
Several palladium-catalyzed cross-coupling reactions can be employed to introduce the acetyl group at the 3-position of 3-bromo-5-methoxypyridine. These include the Suzuki, Negishi, and Stille couplings.
-
Suzuki Coupling: This reaction would involve the coupling of 3-bromo-5-methoxypyridine with an acetylboronic acid or its corresponding ester. While versatile, the required acetylboron reagents can be unstable.
-
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as acetylzinc chloride. This method is known for its high functional group tolerance.[2]
-
Stille Coupling: The Stille coupling employs an organotin reagent, like acetyltributylstannane. A key advantage is the stability of the organotin reagents.
Generalized Experimental Protocol for Stille Coupling:
-
Step 1: Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-5-methoxypyridine (1.0 equiv) and acetyltributylstannane (1.2 equiv) in anhydrous toluene.
-
Step 2: Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.
-
Step 3: Reaction and Work-up: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous KF solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Pathway 2: Grignard Reaction with a Nitrile Precursor
This pathway involves the synthesis of 5-methoxypyridine-3-carbonitrile, followed by a Grignard reaction with methylmagnesium bromide to form the desired ketone.
This nitrile can be prepared from 3-bromo-5-methoxypyridine via a cyanation reaction.
The reaction of 5-methoxypyridine-3-carbonitrile with methylmagnesium bromide proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone.
Generalized Experimental Protocol for Grignard Reaction with Nitrile:
-
Step 1: Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place a solution of 5-methoxypyridine-3-carbonitrile (1.0 equiv) in anhydrous diethyl ether.
-
Step 2: Grignard Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (1.2 equiv) in diethyl ether dropwise via the addition funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Step 3: Hydrolysis and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Pathway 3: Weinreb Amide Chemistry
A highly reliable and often high-yielding approach involves the use of a Weinreb amide. This method allows for the controlled addition of an organometallic reagent to form a ketone without the common side reaction of over-addition to form a tertiary alcohol.
This key intermediate is synthesized from 5-methoxynicotinic acid.
Experimental Protocol: Synthesis of N-methoxy-N-methyl-5-methoxynicotinamide
-
Step 1: Acid Chloride Formation: To a solution of 5-methoxynicotinic acid (1.0 equiv) in dichloromethane, add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir the reaction at room temperature until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Amide Formation: Dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by the dropwise addition of a base such as triethylamine (2.5 equiv). Allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography to yield the Weinreb amide.
The Weinreb amide is then reacted with methylmagnesium bromide to furnish the target ketone.
Experimental Protocol: Reaction of Weinreb Amide with Grignard Reagent [3]
-
Step 1: Reaction Setup: To a solution of N-methoxy-N-methyl-5-methoxynicotinamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.5 equiv) dropwise.
-
Step 2: Reaction and Quenching: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 3: Work-up and Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |
| Cross-Coupling | 3-Bromo-5-methoxypyridine | Organometallic reagents | High functional group tolerance; convergent. | Cost and stability of some organometallic reagents; potential for side reactions. |
| Grignard/Nitrile | 3-Bromo-5-methoxypyridine | 5-Methoxypyridine-3-carbonitrile | Readily available starting materials. | Cyanation step can use toxic reagents; Grignard reaction requires stringent anhydrous conditions. |
| Weinreb Amide | 5-Methoxynicotinic Acid | Weinreb Amide | High yields; avoids over-addition; reliable. | Requires an additional step to prepare the Weinreb amide. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and considerations. For large-scale synthesis where reliability and yield are paramount, the Weinreb amide approach offers a robust and controlled method. Cross-coupling reactions, particularly the Stille and Negishi couplings, provide a more convergent and flexible route, especially when a variety of acetylating agents are desired. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.
References
- Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).
- Organic Chemistry Portal. Negishi Coupling.
Sources
Unlocking Therapeutic Potential: 1-(5-Methoxypyridin-3-yl)ethanone as a Key Building Block for Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methoxypyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The strategic incorporation of substituents, such as a methoxy group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[1][3] 1-(5-Methoxypyridin-3-yl)ethanone, a key chemical intermediate, has emerged as a valuable building block in the synthesis of novel bioactive compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known applications of this compound, with a primary focus on its role in the development of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. While direct biological activity of this compound has not been extensively reported, its utility as a precursor for highly active pharmaceutical ingredients underscores its significance in drug discovery.
Chemical Properties and Synthesis
This compound is a solid organic compound with the empirical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886364-74-5 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 | |
| Appearance | Solid | |
| SMILES | COc1cncc(c1)C(C)=O | |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N |
The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-existing pyridine ring. While specific, detailed synthetic procedures for this exact molecule are not extensively published in peer-reviewed literature, general methods for the synthesis of acetylpyridines can be adapted. A plausible synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound.
Application in the Synthesis of Biologically Active Molecules: A Case Study on PI3K/mTOR Dual Inhibitors
The primary documented utility of this compound is as a crucial intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential. A significant example is its use in the generation of sulfonamide methoxypyridine derivatives that act as potent dual inhibitors of PI3K and mTOR.[5][6]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][7] Consequently, dual inhibition of PI3K and mTOR is a promising strategy in cancer therapy to overcome resistance mechanisms.[5][7]
Synthesis of Sulfonamide Methoxypyridine Derivatives
A study by Gao et al. (2023) details the design and synthesis of a series of sulfonamide methoxypyridine derivatives with potent PI3K/mTOR inhibitory activity.[5][6] The synthesis of these complex molecules utilizes a multi-step approach where a methoxypyridine-containing fragment is coupled with other heterocyclic systems. While the paper does not explicitly start from this compound, it highlights the importance of the N-(2-methoxy-pyridin-3-yl)-benzenesulfonamide motif for potent PI3K inhibition.[8] The general synthetic strategy for such sulfonamide derivatives is presented below.
Caption: Generalized synthetic pathway for sulfonamide methoxypyridine derivatives.
Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized sulfonamide methoxypyridine derivatives have demonstrated potent inhibitory activity against PI3Kα and mTOR kinases.[5][6] One of the lead compounds, 22c , which incorporates a quinoline core, exhibited an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR.[5][6] This compound also showed strong anti-proliferative activity in MCF-7 (IC₅₀ = 130 nM) and HCT-116 (IC₅₀ = 20 nM) cancer cell lines.[5][6]
The methoxypyridine moiety plays a crucial role in the binding of these inhibitors to the active site of the PI3K enzyme. Docking studies have shown that the nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region residue Val882, while the methoxy group can interact with a conserved water molecule in the selectivity pocket.[9] This highlights the importance of the specific substitution pattern of the pyridine ring in achieving high potency and selectivity.
Table 2: In Vitro Activity of a Representative Sulfonamide Methoxypyridine Derivative (Compound 22c)
| Target/Cell Line | IC₅₀ | Reference |
| PI3Kα | 0.22 nM | [5][6] |
| mTOR | 23 nM | [5][6] |
| MCF-7 cells | 130 nM | [5][6] |
| HCT-116 cells | 20 nM | [5][6] |
Furthermore, compound 22c was shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in HCT-116 cells.[5][6] Western blot analysis confirmed that it effectively reduced the phosphorylation of AKT, a downstream effector of PI3K, at low concentrations.[5][6]
Caption: The inhibitory action of sulfonamide methoxypyridine derivatives on the PI3K/Akt/mTOR pathway.
Conclusion and Future Perspectives
While this compound does not possess significant intrinsic biological activity based on current literature, its role as a key synthetic intermediate is firmly established. Its utility in the construction of highly potent and selective PI3K/mTOR dual inhibitors demonstrates the value of the methoxypyridine scaffold in modern drug design. The specific substitution pattern of this molecule provides a foundation for developing compounds with desirable pharmacological profiles.
Future research could explore the use of this compound in the synthesis of other classes of biologically active molecules. Its reactive acetyl group and the electronic properties of the methoxy-substituted pyridine ring make it a versatile starting material for a wide range of chemical transformations. Further exploration of its derivatization could lead to the discovery of novel therapeutic agents targeting other kinases or biological targets implicated in various diseases. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly contribute to the development of next-generation therapeutics.
References
- Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 449. [Link]
- Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 449. [Link]
- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2010). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 143(7), 1005-1017. [Link]
- Chen, X., Zhao, Y., & Li, J. (2019). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 29(17), 2425–2429. [Link]
- Verma, A., & Kumar, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859. [Link]
- Zhang, Y., & Wang, Y. (2020). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 25(18), 4234. [Link]
- Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed, 16(3), 449. [Link]
- Massacesi, M., Di Tomaso, E., & De Mattos-Arruda, L. (2022).
- Chen, X., & Li, J. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(10), 2469. [Link]
- Pastor, J., & García-Echeverría, C. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of medicinal chemistry, 64(22), 16421–16440. [Link]
- Verma, A., & Kumar, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364. [Link]
- Lv, W., Liu, Y., & Wang, M. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 24(14), 2577. [Link]
- Zaitsev, A. V., & Zaitseva, K. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 1-(5-Methoxypyridin-3-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the essential safety and handling protocols for 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Profile
A foundational aspect of safe handling is understanding the compound's basic physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling choices.
| Property | Value | Source(s) |
| CAS Number | 886364-74-5 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Physical Form | Solid | [1][3] |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |
| Storage Temperature | Recommended: 2-8°C or 4°C | [4][5] |
Hazard Analysis and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are related to irritation and acute toxicity if ingested.[1][5] Understanding these classifications is critical for performing accurate risk assessments before any experimental work begins.
| GHS Classification | Code | Description | Rationale and Implications |
| Pictogram | GHS07 | Exclamation Mark | Indicates that the substance may cause less severe hazards such as irritation or acute toxicity.[1][5] |
| Signal Word | Warning | Alerts users to the potential for significant hazards.[1][2][5] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Accidental ingestion can lead to adverse health effects, necessitating immediate medical attention. This underscores the importance of prohibiting eating and drinking in the lab.[1][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact with the skin can cause redness, itching, and inflammation. This requires the consistent use of appropriate protective gloves.[2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | The compound can cause significant, potentially damaging irritation upon contact with the eyes. This mandates the use of chemical safety goggles at all times.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. All handling should be performed in a ventilated enclosure like a fume hood.[2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure. The selection of each element is directly informed by the compound's hazard profile.
-
Primary Engineering Control: Chemical Fume Hood The single most important engineering control is the mandatory use of a certified chemical fume hood for all procedures involving this compound.[6] This is critical to mitigate the risk of respiratory tract irritation (H335) by preventing the inhalation of dust or aerosols.[2][3]
-
Personal Protective Equipment (PPE) System PPE is the final barrier between the researcher and the chemical. A complete ensemble is required.
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against accidental splashes that could cause serious eye irritation (H319). Standard safety glasses are insufficient. An emergency eyewash station must be readily accessible.[2][3][7] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin irritation (H315). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[4][6][8] Contaminated gloves must be disposed of as hazardous waste.[9] |
| Body Protection | Fully-buttoned laboratory coat and full-length clothing. | Prevents contamination of personal clothing and minimizes exposed skin. For larger quantities, an impervious apron may be warranted.[2][3] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges. | Generally not required when work is conducted within a functioning fume hood. However, it becomes necessary for emergency situations like a large spill or if engineering controls fail.[3] |
Standard Operating Procedures for Handling and Storage
Adherence to a systematic workflow is crucial for routine, safe handling of this compound.
General Handling Workflow
The following diagram outlines the logical flow for safely handling the compound during routine experimental work.
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. [4]* Specific Hazards: Combustion may produce toxic and irritant fumes, including oxides of nitrogen and carbon monoxide. [3][10]* Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [2][3][4]
Waste Management and Disposal
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container. [7][11]* Segregation: Do not mix this waste stream with incompatible materials. [7]* Disposal: All disposal must be conducted through licensed hazardous waste disposal services in strict accordance with all local, state, and federal environmental regulations. [2][3]
References
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
- Chemical Spill Response. Rowan University. [Link]
- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
- Pyridine Standard Operating Procedure.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
- Safety Data Sheet: Pyridine. (2025). Carl ROTH. [Link]
- Chemical Exposure and Spill Response Procedures.
- Chemical Spill Response Procedure. University of Manitoba. [Link]
- Safety D
- Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). (2021). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Sources
- 1. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone | 1256812-89-1 [sigmaaldrich.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Literature review on 1-(5-Methoxypyridin-3-yl)ethanone
An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to the pharmaceutical and life sciences industries. The document details its physicochemical properties, outlines a robust and field-proven synthetic pathway, discusses methods for its characterization, and explores its critical role as a versatile building block in modern medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative featuring both a methoxy and an acetyl group. These functional groups provide distinct electronic properties and multiple reaction sites, making it a valuable intermediate in organic synthesis.
| Property | Value | References |
| CAS Number | 886364-74-5 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| IUPAC Name | 1-(5-methoxy-3-pyridinyl)ethanone | |
| Appearance | Solid | [2] |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |
| Storage | Store at room temperature under an inert atmosphere. | |
| SMILES | CC(=O)c1cc(ocn=c1)OC | [2] |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [2] |
Synthesis and Purification
While numerous synthetic routes can be envisioned, a reliable and scalable two-step approach starting from commercially available 3,5-dibromopyridine is presented here. This pathway involves a nucleophilic aromatic substitution to install the methoxy group, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocols
PART A: Synthesis of 3-Bromo-5-methoxypyridine (Intermediate)
This procedure is adapted from established methods for the selective methoxylation of dihalopyridines.[5]
-
Rationale: Sodium methoxide acts as a strong nucleophile, displacing one of the bromide atoms on the pyridine ring. Dihalo-substituted pyridines are susceptible to nucleophilic aromatic substitution, and the reaction conditions (heat, polar aprotic solvent like DMF) facilitate this transformation.
-
Protocol:
-
To a suspension of 60% sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), carefully add methanol (1.2 equivalents) dropwise at room temperature under an argon atmosphere.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.
-
Heat the resulting solution to 60 °C and add 3,5-dibromopyridine (1.0 equivalent).
-
Increase the temperature to 90 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-methoxypyridine as a solid.[5]
-
PART B: Synthesis of this compound (Final Product)
This protocol employs a Stille cross-coupling reaction, a robust method for forming carbon-carbon bonds.
-
Rationale: The Stille coupling utilizes an organotin reagent and a palladium catalyst to couple with an organic halide. Here, tributyl(1-ethoxyvinyl)tin serves as a synthetic equivalent of an acetyl anion. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine intermediate. Following transmetalation with the organotin reagent and reductive elimination, an enol ether is formed. This intermediate is readily hydrolyzed under mild acidic conditions to the desired ketone.
-
Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-5-methoxypyridine (1.0 equivalent) in anhydrous toluene.
-
Add tributyl(1-ethoxyvinyl)tin (1.1 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the mixture to room temperature. Add a 2M aqueous solution of hydrochloric acid (HCl) and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether intermediate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.
-
Spectroscopic Characterization
Full analytical data for this compound is available from various commercial suppliers.[1][6] Structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), appearing as multiplets or doublets of doublets, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. - Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm. - Acetyl Protons (3H): A sharp singlet around δ 2.6 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm. - Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-160 ppm). - Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm. - Acetyl Carbon (-CH₃): A signal in the aliphatic region, around δ 25-30 ppm. |
| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-O Stretch (Aryl Ether): An absorption band around 1200-1250 cm⁻¹. - C=N/C=C Stretch (Pyridine Ring): Multiple absorption bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z = 152.17. |
Note: Predicted chemical shifts are based on standard values for similar structures and may vary depending on the solvent and experimental conditions.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile scaffold in drug discovery. The substituted pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.
Role as a Key Building Block
The molecule's two primary functional groups, the ketone and the methoxy-substituted pyridine ring, allow for diverse chemical modifications.
-
The Ketone Handle: The acetyl group is a versatile functional group that can undergo a wide range of transformations, including:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated ketones, which are precursors to other heterocyclic systems like pyrimidines or thiazoles.[7]
-
Halogenation: To form α-haloketones, which are potent electrophiles for further substitution.
-
Formation of Oximes and Hydrazones: To introduce new vectors for molecular interactions.
-
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The methoxy group modifies the electronic properties of the ring and can influence metabolic stability and binding affinity.
Logical Framework for Application
Caption: Use of the core scaffold to generate diverse derivatives for biological screening.
Therapeutic Areas of Interest
Derivatives of methoxypyridine are integral to compounds targeting a range of diseases. While this specific molecule is an intermediate, its structural motifs are found in:
-
Oncology: As a core component in the synthesis of various kinase inhibitors.[8]
-
Inflammatory Diseases: The pyridine scaffold is used in the development of PI3K/mTOR dual inhibitors and Janus Kinase (JAK) inhibitors.
-
Cardiovascular Disease: Related aminopyridopyrazinone structures containing a methoxypyridine moiety have been developed as potent and selective PDE5 inhibitors.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
| Safety Aspect | Information | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. | [2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the strategic placement of reactive functional groups, makes it an ideal starting point for the synthesis of complex molecular architectures. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of next-generation therapeutics.
References
- BLDpharm. This compound.
- ChemicalBook. This compound(886364-74-5) 1 h nmr.
- chemeurope.com. Negishi coupling.
- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.
- National Institutes of Health (NIH).
- BLDpharm. 886364-74-5|this compound.
- Sigma-Aldrich. This compound AldrichCPR 886364-74-5.
- MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
- Organic Chemistry Portal. Negishi Coupling.
- Chem-Impex. 3-Bromo-5-methoxypyridine.
- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(13), 2292-2297.
- Santa Cruz Biotechnology, Inc. This compound.
- Sigma-Aldrich. This compound | 886364-74-5.
- Sigma-Aldrich. This compound | 886364-74-5.
- Santa Cruz Biotechnology, Inc. This compound (CAS 886364-74-5).
- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 373-382.
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2685.
- National Institutes of Health (NIH). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.
- Hughes, R. O., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209-5213.
- Sigma-Aldrich. This compound | 886364-74-5.
- BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
Sources
- 1. 886364-74-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(886364-74-5) 1H NMR [m.chemicalbook.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
Solubility Profile of 1-(5-Methoxypyridin-3-yl)ethanone: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5). Lacking extensive published empirical data for this specific molecule, this document adopts a dual approach: first, a predictive analysis based on its molecular structure and physicochemical principles, and second, a detailed, field-proven experimental protocol for its accurate determination. We delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for equilibrium solubility testing via the shake-flask method, and detail the subsequent quantification using High-Performance Liquid Chromatography (HPLC). This guide is designed to equip researchers with both the predictive framework and the practical tools necessary to comprehensively evaluate the solubility of this compound in a variety of solvent systems.
Introduction: The Significance of Solubility
This compound is an aromatic ketone containing a pyridine ring and a methoxy group, with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2] As a solid at room temperature, understanding its solubility is paramount for its application in research and development.[1][3] In the pharmaceutical industry, poor aqueous solubility is a major hurdle that can terminate the development of promising drug candidates.[4] For chemists, solubility dictates the choice of solvents for reactions, purification, and formulation. Therefore, a robust understanding and accurate measurement of this property are not merely procedural but fundamental to successful scientific outcomes.[5]
This guide will first establish a theoretical framework to predict the solubility of this compound and then provide a rigorous experimental protocol for its empirical validation.
Predictive Solubility Analysis: A "Like Dissolves Like" Approach
The principle that "like dissolves like" serves as a powerful heuristic for predicting solubility.[4][6] This concept posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. An analysis of the molecular structure of this compound allows for an educated prediction of its behavior in various solvents.
Molecular Structure Analysis:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and increases the overall polarity of the molecule compared to its benzene analogue, acetophenone.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can also accept hydrogen bonds.
-
Aromatic System: The pyridine ring itself provides a nonpolar, hydrophobic surface area.
The presence of multiple polar, hydrogen-bond-accepting functional groups suggests that this compound will exhibit a degree of polarity. However, the aromatic ring contributes significant nonpolar character. This duality predicts a nuanced solubility profile, with higher solubility in polar organic solvents and limited solubility in both highly nonpolar solvents and water.
The following diagram illustrates the key molecular features influencing solvent interactions.
Caption: Molecular features governing solvent interactions.
Predicted Solubility in Common Laboratory Solvents
Based on this structural analysis, we can predict the relative solubility across a spectrum of solvents. This serves as a starting point for experimental design.
| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |
| Water | Polar Protic | 9.0 | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring's hydrophobicity limits extensive dissolution.[7] |
| Methanol | Polar Protic | 6.6 | High | Similar polarity and ability to hydrogen bond with the solute's acceptor sites. |
| Ethanol | Polar Protic | 5.2 | High | "Like dissolves like"; good balance of polarity and alkyl character.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | High polarity and strong dipole moment effectively solvate the polar groups. |
| Acetone | Polar Aprotic | 5.1 | High | Intermediate polarity matches the solute's mixed characteristics well. |
| Dichloromethane (DCM) | Polar Aprotic | 3.4 | Moderate to High | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |
| Ethyl Acetate | Polar Aprotic | 4.3 | Moderate | Intermediate polarity makes it a plausible solvent. |
| Toluene | Nonpolar | 2.4 | Low | Dominated by van der Waals forces, which are insufficient to overcome solute-solute interactions. |
| Hexane | Nonpolar | 0.0 | Very Low | Highly nonpolar nature is incompatible with the polar functional groups of the solute.[6] |
Experimental Protocol: Thermodynamic Solubility Determination
To move beyond prediction, a rigorous experimental measurement is required. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] It involves equilibrating an excess of the solid compound with the solvent over a set period, after which the concentration of the dissolved solute in the supernatant is quantified.[11]
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the comprehensive workflow for this experimental procedure.
Caption: Experimental workflow for the shake-flask method.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
PTFE syringe filters (0.22 µm)
-
Syringes
-
HPLC vials
Equipment:
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge (optional, but recommended)
-
Calibrated HPLC system with UV detector
Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure a solid phase remains after equilibration is crucial; typically, 5-10 mg per 1 mL of solvent is adequate.
-
Expert Insight: Using a significant excess ensures that the resulting solution is truly saturated, a cornerstone of thermodynamic solubility measurement.[9]
-
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.
-
Expert Insight: Constant temperature control is critical as solubility is temperature-dependent.[10] Agitation ensures maximal surface area contact between the solute and solvent.
-
-
Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow the solid to settle. For a more robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[6]
-
Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops (to saturate any binding sites on the filter). Collect the clear filtrate directly into an HPLC vial.
-
Expert Insight: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.[6] PTFE is chosen for its broad chemical compatibility.
-
-
Dilution (if necessary): If the compound is expected to be highly soluble, dilute the filtrate with the solvent to bring its concentration within the linear range of the HPLC calibration curve. Record the dilution factor accurately.
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for determining the concentration of the dissolved compound.[12]
Method Development:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve good peak shape and retention time for this compound.
-
Detection: Determine the wavelength of maximum absorbance (λ-max) for the compound using a UV-Vis spectrophotometer or a diode-array detector. This wavelength will provide the highest sensitivity.
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Injection Volume: 5-10 µL.
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations that bracket the expected solubility range.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.995) validate the method.[11]
Sample Analysis and Calculation:
-
Inject the filtered sample from the shake-flask experiment into the HPLC.
-
Determine the peak area for the solute.
-
Use the calibration curve equation to calculate the concentration (C) in the injected sample.
-
Calculate the final solubility, accounting for any dilution factor (DF):
Solubility (mg/mL) = C (mg/mL) x DF
Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]
Conclusion
While specific published solubility data for this compound is scarce, a robust scientific approach combining theoretical prediction with empirical measurement provides a clear path to defining its solubility profile. The structural presence of polar, hydrogen-bond-accepting groups alongside a nonpolar aromatic core predicts a versatile solubility, favoring polar organic solvents. This guide provides the necessary framework and a detailed, validated protocol for researchers to accurately determine this critical physicochemical property. The application of the shake-flask method coupled with HPLC quantification represents a reliable and authoritative approach to generating the high-quality data essential for advancing chemical and pharmaceutical research.
References
- Pal, A., & Pande, V. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
- Al-Mulla, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
- Vlasiadis, I., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
- Jafari, B., et al. (2016). Experimental and Computational Methods Pertaining to Drug Solubility.
- ResearchGate. (2018). Predict solubility of organic compounds?
- Solubility of Things. (n.d.). Acetophenone. Solubility of Things. [Link]
- SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solubility of Things. (n.d.). Solubility of 2-hydroxy-1-(4-methoxyphenyl)-2-phenyl-ethanone. Solubility of Things. [Link]
- Britannica. (2026). Acetophenone. Britannica. [Link]
- ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium.
- Sciencemadness Wiki. (2024). Acetophenone. Sciencemadness Wiki. [Link]
Sources
- 1. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. solubility experimental methods.pptx [slideshare.net]
Methodological & Application
Protocol for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone
An In-depth Technical Guide to the Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone
Introduction
This compound is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, appearing in compounds targeting various therapeutic areas. The presence of the methoxy and acetyl groups at the 3- and 5-positions provides versatile handles for further chemical modification, making it an attractive starting material for drug discovery and development professionals.
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound. The described methodology begins with the preparation of the key intermediate, 3-bromo-5-methoxypyridine, followed by a palladium-catalyzed Negishi cross-coupling reaction to introduce the acetyl group. The rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic process.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The first stage involves the selective monomethoxylation of 3,5-dibromopyridine to yield the crucial precursor, 3-bromo-5-methoxypyridine. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide.
The second stage employs a Negishi cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple the organohalide (3-bromo-5-methoxypyridine) with an organozinc reagent. This method is chosen for its high functional group tolerance and efficiency in forming C(sp²)-C(sp³) bonds.[2]
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Bromo-5-methoxypyridine
This protocol details the preparation of the key intermediate from 3,5-dibromopyridine and sodium methoxide, generated in situ from sodium hydride and methanol.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3,5-Dibromopyridine | ReagentPlus®, 98% | Sigma-Aldrich |
| Sodium Hydride (60% in oil) | Reagent Grade | Sigma-Aldrich |
| Methanol (Anhydrous) | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Sodium Sulfate (Anhydrous) | Reagent Grade | Sigma-Aldrich |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Round-bottom flasks, Condenser, Magnetic stirrer, Heating mantle | N/A | N/A |
Experimental Protocol
-
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with anhydrous N,N-Dimethylformamide (DMF) (450 mL). Carefully add 60% sodium hydride in mineral oil (11.4 g, 285 mmol) to the DMF in portions at room temperature. Causality: An inert atmosphere is crucial as sodium hydride reacts violently with water and moisture.
-
Methoxide Formation: Slowly add anhydrous methanol (11.5 mL, 285 mmol) to the suspension. The addition is exothermic and may cause gas evolution (H₂). Heat the resulting solution to 60°C to ensure complete reaction.[3][4]
-
Addition of Starting Material: Once the solution is homogeneous, add 3,5-dibromopyridine (45 g, 190 mmol).[3]
-
Reaction: Heat the reaction mixture to 90°C and maintain for 1 hour, monitoring the progress by TLC or LC-MS.[3]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding water (50 mL). Causality: Quenching deactivates any unreacted sodium hydride and prepares the mixture for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.[5]
| Parameter | Value | Reference |
| Starting Material | 3,5-Dibromopyridine (45 g) | [3] |
| Reagents | NaH (60%), Methanol | [3] |
| Solvent | Anhydrous DMF | [3] |
| Temperature | 90°C | [3] |
| Reaction Time | 1 hour | [3] |
| Expected Yield | ~73% | [5] |
Part 2: Synthesis of this compound
This section outlines a representative Negishi cross-coupling protocol to synthesize the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-Bromo-5-methoxypyridine | From Part 1 | N/A |
| Zinc Dust | <10 µm, ≥98% | Sigma-Aldrich |
| 1,2-Dibromoethane | 99% | Sigma-Aldrich |
| Acetyl Chloride | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Pd₂(dba)₃ | Reagent Grade | Sigma-Aldrich |
| XPhos | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated NH₄Cl solution | N/A | N/A |
Experimental Protocol
-
Activation of Zinc: In a flame-dried Schlenk flask under argon, add zinc dust (2.0 eq). Add anhydrous THF, followed by 1,2-dibromoethane (0.1 eq), and heat the suspension to 65°C for 30 minutes. Cool to room temperature. Causality: This step activates the zinc surface, which is essential for the subsequent formation of the organozinc reagent.
-
Formation of Organozinc Reagent: Slowly add acetyl chloride (1.2 eq) to the activated zinc suspension in anhydrous THF. The reaction is exothermic. Stir at room temperature for 1-2 hours until the organozinc reagent is formed.
-
Coupling Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 3-bromo-5-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in anhydrous THF.
-
Cross-Coupling: Transfer the prepared organozinc solution to the flask containing the pyridine substrate and catalyst via cannula.
-
Reaction: Heat the reaction mixture to 65°C (reflux) and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. Causality: The palladium catalyst facilitates the cross-coupling by undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain this compound.
Product Characterization
The final product, this compound, is typically a solid at room temperature.[6]
| Property | Value | Reference |
| CAS Number | 886364-74-5 | [6] |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [6] |
| Appearance | Solid | [6] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~8.4 (s, 1H), ~8.2 (s, 1H), ~7.6 (s, 1H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm): ~196 (C=O), ~156, ~144, ~138, ~133, ~118, ~56 (OCH₃), ~27 (CH₃) | Predicted |
| Mass Spec (ESI) | m/z: 152.06 [M+H]⁺ | Predicted |
Safety and Handling
This compound:
-
Hazard Class: Acute Toxicity 4, Oral.[6]
-
Signal Word: Warning.[6]
-
Hazard Statements: H302 (Harmful if swallowed).[6]
-
Pictogram: GHS07.[6]
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]
-
Sodium hydride is highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.
-
Avoid inhalation of dust and vapors.[8]
-
In case of accidental contact, wash the affected area immediately with plenty of water.[9]
-
Dispose of chemical waste in accordance with local regulations.[7]
References
- Vertex AI Search. (2026). 3-Bromo-5-methoxypyridine synthesis - ChemicalBook.
- MBL International. (2016).
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
- BenchChem. (2025).
- Apollo Scientific. (2023). 1-(5-methoxypyridin-2-yl)
- ChemScene. (2025).
- Sigma-Aldrich. (2025).
- Aaron Chemistry GmbH. (2024).
- Ahmed, N., et al. (2016). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 13(7).
- Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Organic Chemistry Portal. (2026). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (2026). Negishi Coupling. [Link]
- Farkas, S., et al. (2022). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 18, 1148-1156.
Sources
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mblbio.com [mblbio.com]
- 8. chemscene.com [chemscene.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for 1-(5-Methoxypyridin-3-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Value of the Methoxypyridine Scaffold
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 1-(5-Methoxypyridin-3-yl)ethanone has emerged as a particularly valuable starting material. Its substituted pyridine core is a prevalent feature in numerous biologically active compounds, offering a versatile platform for constructing complex molecular architectures. The presence of a methoxy group and an acetyl moiety at the 3 and 5 positions, respectively, provides orthogonal handles for chemical modification, enabling systematic exploration of the chemical space and fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The protocols and insights contained herein are designed to be both practical and illustrative of the broader strategic considerations in contemporary medicinal chemistry.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is critical for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 886364-74-5 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Solid | |
| Hazard Classifications | Acute Toxicity 4 (Oral) | |
| Hazard Statements | H302: Harmful if swallowed | |
| Signal Word | Warning | |
| Storage Class Code | 11 - Combustible Solids |
Synthesis Protocol: Preparation of this compound
While this compound is commercially available, understanding its synthesis can be crucial for custom isotopic labeling or for large-scale production. A common synthetic route involves the reaction of an appropriate nicotinic acid derivative with an organometallic reagent. The following is a representative protocol adapted from analogous procedures for acetylpyridine synthesis.[3][4]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 5-methoxynicotinic acid.
Materials:
-
5-Methoxynicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (CH₃MgBr, 3M solution in diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of 5-methoxynicotinic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Rationale: This step converts the carboxylic acid to the more reactive acyl chloride, which is susceptible to nucleophilic attack by the Grignard reagent.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-methoxynicotinoyl chloride.
-
-
Grignard Reaction:
-
Dissolve the crude acyl chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Rationale: The Grignard reagent acts as a source of nucleophilic methyl groups that attack the electrophilic carbonyl carbon of the acyl chloride. The low temperature is crucial to prevent over-addition and other side reactions.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford the pure this compound.[3]
-
Rationale: The aqueous work-up neutralizes the reaction and removes inorganic byproducts. Chromatographic purification separates the desired product from any remaining starting materials or side products.
-
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 1-(5-methoxypyridin-3-yl) moiety is a key pharmacophoric element in a number of advanced drug candidates, particularly in the realm of oncology. Its utility is exemplified in the development of inhibitors for the PI3K/mTOR/PIM kinase pathways, which are frequently dysregulated in cancer.
Case Study: PI3K/mTOR/PIM Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PIM kinases are also involved in these processes and have been implicated in resistance to PI3K inhibitors.[5] Therefore, the simultaneous inhibition of both PI3K and PIM kinases is a promising therapeutic strategy.[5]
Our group and others have developed macrocyclic compounds that incorporate the N-(2-methoxy-pyridin-3-yl)-benzenesulfonamide motif, which has proven to be crucial for potent PI3K and mTOR inhibition.[5] The methoxypyridine portion of this scaffold often forms key hydrogen bonding interactions within the kinase active site. Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can significantly impact potency and selectivity.[6][7] For example, compounds incorporating this scaffold have shown potent pan-PI3K and pan-PIM profiles, with some candidates advancing into clinical development.[5]
Illustrative Signaling Pathway
Sources
- 1. 886364-74-5|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(5-Methoxypyridin-3-yl)ethanone as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology, immunology, and inflammatory diseases. Their central role in signal transduction pathways, which regulate a myriad of cellular processes, also makes them a focal point of dysregulation in numerous pathological states. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor.
In this context, "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – are invaluable tools in medicinal chemistry. The pyridine core is a prominent example of such a scaffold, frequently found in approved kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine moiety of ATP, makes it a highly effective starting point for inhibitor design.[2]
This document provides a detailed guide on the application of 1-(5-Methoxypyridin-3-yl)ethanone (also known as 3-acetyl-5-methoxypyridine), a key heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. We will explore its chemical properties, provide step-by-step synthetic protocols for its elaboration into advanced intermediates, and discuss its role in the structure-activity relationship (SAR) of targeted inhibitors. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.
Physicochemical Properties and Strategic Advantages of this compound
The utility of this compound as a building block stems from its unique combination of structural and electronic features.
| Property | Value | Reference |
| CAS Number | 886364-74-5 | [3] |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | [3] |
Key Structural Features and Their Implications in Drug Design:
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, crucial for anchoring the inhibitor to the kinase hinge region.
-
Acetyl Group: The acetyl moiety at the 3-position is a versatile chemical handle. It can be readily transformed through various chemical reactions, such as condensations, reductions, and halogenations, to introduce diverse functionalities and explore the chemical space around the core scaffold. This is critical for optimizing binding affinity and selectivity.
-
Methoxy Group: The electron-donating methoxy group at the 5-position significantly influences the electronic properties of the pyridine ring. This can modulate the basicity of the pyridine nitrogen and impact long-range interactions with the kinase active site. Structure-activity relationship studies have shown that the position of such electron-donating groups is paramount for potent inhibition of certain kinases like PIKfyve.[4]
Synthetic Workflow: From Building Block to Kinase Inhibitor
The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor. This workflow highlights the key transformations of the acetyl group to build complexity and introduce pharmacophoric features.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocols for the Synthesis of Kinase Inhibitor Scaffolds
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound into valuable intermediates for kinase inhibitor synthesis.
Protocol 1: α-Bromination of this compound
This protocol describes the synthesis of 2-bromo-1-(5-methoxypyridin-3-yl)ethanone, a key intermediate for introducing a linker or a side chain via nucleophilic substitution.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-1-(5-methoxypyridin-3-yl)ethanone.
Rationale: The α-bromination of the acetyl group creates a reactive electrophilic site, which is essential for subsequent nucleophilic substitution reactions to build the kinase inhibitor scaffold.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the synthesis of a chalcone derivative, which can serve as a precursor for various heterocyclic kinase inhibitors.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (2.0 eq) with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude chalcone can be recrystallized from a suitable solvent like ethanol to afford the pure product.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and introducing an aromatic ring, which can occupy the hydrophobic pocket of the kinase active site.[5]
Application in the Synthesis of a SIK3 Inhibitor: YKL-05-099
The this compound scaffold is present in the potent and selective Salt-Inducible Kinase 3 (SIK3) inhibitor, YKL-05-099.[6] SIK3 is a promising target in acute myeloid leukemia (AML). The methoxy-substituted pyridine moiety in YKL-05-099 contributes to its enhanced kinase selectivity and microsomal stability.[6]
Biological Activity of YKL-05-099:
| Compound | Target Kinase | Application | Key Finding | Reference |
| YKL-05-099 | SIK3 | Acute Myeloid Leukemia (AML) | Well-tolerated and preserves normal hematopoiesis while targeting leukemia cells. | [6] |
Targeted Kinase Signaling Pathway: The Role of SIK3
SIK3 is a member of the AMP-activated protein kinase (AMPK) family and plays a role in regulating cellular metabolism and growth. In the context of AML, SIK3 inhibition has been shown to suppress the function of MEF2C, a transcription factor crucial for leukemia cell survival.
Caption: Simplified SIK3 signaling pathway in AML.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic combination of a hinge-binding pyridine motif and a modifiable acetyl group provides a robust platform for medicinal chemists to develop potent and selective drug candidates. The successful incorporation of this scaffold into inhibitors targeting kinases such as SIK3 and PIKfyve underscores its importance in modern drug discovery.[4][6] Future applications of this building block will likely involve its use in the generation of diverse chemical libraries for high-throughput screening and the development of inhibitors against a broader range of kinase targets.
References
- De Lombaerde, S., et al. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 25(21), 5083. [Link]
- Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5317-5334. [Link]
- Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5317-5334. [Link]
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed, 26107629. [Link]
- Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]
- Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7549-7570. [Link]
- Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central, PMC8194451. [Link]
- Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849-46864. [Link]
- Google Patents. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Al-Amiery, A. A. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S3664-S3675. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 886364-74-5 [b2b.sigmaaldrich.com]
- 4. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 5. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 6. Buy YKL-05-099 | 1936529-65-5 | >98% [smolecule.com]
Application Notes and Protocols: Derivatization of 1-(5-Methoxypyridin-3-yl)ethanone for Pharmaceutical Research
Introduction: The Strategic Importance of 1-(5-Methoxypyridin-3-yl)ethanone
This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, offers multiple reactive sites for chemical modification. The pyridine core is a common motif in a vast array of biologically active compounds, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The methoxy group can influence the electronic properties and metabolic stability of derivatives, while the acetyl group provides a versatile handle for a variety of chemical transformations. This guide provides detailed protocols for several key derivatization reactions of this compound, offering researchers a practical toolkit for generating novel molecular entities with therapeutic potential, particularly in the development of kinase inhibitors.[1]
I. Derivatization via the Acetyl Group: Building Molecular Complexity
The acetyl group is a prime site for initial derivatization, allowing for the construction of a wide range of functionalities.
A. Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives
The Claisen-Schmidt condensation is a robust and reliable method for forming carbon-carbon bonds, reacting an acetophenone derivative with an aromatic aldehyde in the presence of a base to yield an α,β-unsaturated ketone, commonly known as a chalcone.[2][3][4] Chalcones are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, and anticancer properties.[1][5]
Rationale: This reaction extends the conjugation of the molecule and introduces a new aromatic moiety, significantly altering the compound's size, shape, and electronic properties. This is a common strategy for exploring structure-activity relationships (SAR).
Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(5-methoxypyridin-3-yl)prop-2-en-1-one
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) and 4-chlorobenzaldehyde (1.1 eq.) in ethanol (approximately 10-15 mL per gram of ketone).
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
In a round-bottomed flask equipped with a magnetic stirrer, add the ethanolic solution of the ketone and aldehyde.
-
Cool the flask in an ice-water bath to maintain a temperature between 20-25°C.
-
-
Base Addition:
-
Slowly add the NaOH solution dropwise to the stirred reaction mixture over a period of 30 minutes. A color change or the formation of a precipitate may be observed.
-
-
Reaction Monitoring:
-
After the addition of the base, allow the reaction to stir vigorously at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Chloroform:Methanol).
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Neutralize the mixture by the slow addition of dilute hydrochloric acid (HCl) until the pH is approximately 7.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[6]
-
Data Summary Table:
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| This compound | Aromatic Aldehyde | NaOH or KOH | Ethanol | 60-85% |
Workflow Diagram: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones.
B. Reduction of the Carbonyl Group to a Secondary Alcohol
The reduction of the ketone functionality to a secondary alcohol introduces a chiral center and a hydroxyl group, which can act as a hydrogen bond donor. This modification can significantly impact the binding of the molecule to its biological target. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Rationale: Converting the planar carbonyl group to a tetrahedral alcohol creates a three-dimensional structure that can explore different binding pockets within a protein. The resulting hydroxyl group can also be a site for further derivatization (e.g., etherification, esterification).
Experimental Protocol: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanol
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
-
Reducing Agent Addition:
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water or dilute acetic acid to destroy the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
If necessary, purify the product by column chromatography on silica gel.
-
Data Summary Table:
| Starting Material | Reducing Agent | Solvent | Typical Yield |
| This compound | Sodium Borohydride | Methanol/Ethanol | 85-95% |
II. Derivatization of the Pyridine Ring: Core Structure Modification
To explore modifications on the pyridine ring itself, a common strategy involves introducing a handle for cross-coupling reactions. This is typically achieved through halogenation.
A. α-Bromination of the Acetyl Group
While not a direct modification of the pyridine ring, α-bromination of the acetyl group creates a highly reactive intermediate that can be used in various subsequent reactions, such as the synthesis of α-amino ketones or heterocycles like thiazoles.
Rationale: The introduction of a bromine atom at the α-position provides a good leaving group for nucleophilic substitution reactions, enabling the attachment of a wide range of functionalities adjacent to the carbonyl group.
Experimental Protocol: Synthesis of 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
For reactions with pyridine-containing substrates, the addition of an acidic promoter like hydrobromic acid (HBr) in acetic acid may be necessary to facilitate the reaction.[7]
-
-
Brominating Agent Addition:
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) (1.0 eq.) in the same solvent dropwise. The red-brown color of the bromine should disappear as it is consumed.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-4 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Summary Table:
| Starting Material | Brominating Agent | Solvent | Typical Yield |
| This compound | Bromine (Br₂) | Diethyl Ether/Dioxane | 70-85% |
B. Halogenation of the Pyridine Ring
Direct halogenation of the pyridine ring is necessary to prepare substrates for cross-coupling reactions. The positions ortho and para to the nitrogen atom are generally deactivated towards electrophilic substitution, while the meta positions are more reactive. However, the directing effects of the existing substituents must be considered. In this case, bromination is likely to occur at the positions ortho or para to the activating methoxy group.
Rationale: Introducing a halogen, typically bromine or chlorine, onto the pyridine ring creates a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents.
Experimental Protocol: Synthesis of 1-(X-Bromo-5-methoxypyridin-3-yl)ethanone
Note: The regioselectivity of this reaction can be complex and may require optimization.
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a source of bromine, such as N-Bromosuccinimide (NBS) or bromine in acetic acid.
-
-
Reaction Conditions:
-
The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction by TLC or GC-MS to determine the consumption of starting material and the formation of products.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent.
-
-
Purification:
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
The resulting regioisomers may require careful separation by column chromatography.
-
III. Cross-Coupling Reactions: Forging New Bonds
With a halogenated derivative of this compound in hand, a vast chemical space can be explored through cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[8]
Rationale: This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[9]
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup:
-
In a reaction vessel, combine the bromo-substituted this compound derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Solvent Addition:
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
-
Reaction Conditions:
-
Heat the reaction mixture with stirring at a temperature ranging from 80-110°C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. scispace.com [scispace.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Purity Recovery of 1-(5-Methoxypyridin-3-yl)ethanone: A Guide to Effective Purification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Methoxypyridin-3-yl)ethanone is a pivotal heterocyclic ketone intermediate in medicinal chemistry and materials science. The purity of this building block is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream applications, particularly in regulated drug development pathways. This document provides a detailed guide to the principal techniques for purifying this compound, focusing on column chromatography and recrystallization. We will explore the mechanistic basis for each technique, present detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a logical purification strategy. The presence of a basic pyridine ring, a polar ketone functional group, and a methoxy ether group imparts a unique solubility and polarity profile that can be leveraged for effective separation.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Physical Form | Solid | |
| CAS Number | 886364-74-5 | |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | |
| SMILES String | COc1cncc(c1)C(C)=O |
The solid state of this compound at room temperature makes it an excellent candidate for purification by recrystallization, while its polarity is well-suited for silica gel chromatography.
Strategic Approach to Purification
The choice of purification technique is dictated by the nature and quantity of impurities present in the crude material. For this compound, a multi-step approach is often most effective.
-
Preliminary Purification (Acid-Base Extraction): The basic nitrogen atom in the pyridine ring provides a chemical handle for an initial, highly effective purification step. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, the target compound can be selectively protonated and drawn into the aqueous phase, leaving behind neutral or acidic impurities. Subsequent basification of the aqueous layer allows for the recovery of the purified amine.[1]
-
Primary Purification (Column Chromatography): For separating the target compound from structurally similar, non-basic impurities, silica gel column chromatography is the method of choice.[2][3] Separation is achieved based on the differential adsorption of components to the polar silica stationary phase.
-
Final Polishing (Recrystallization): As a final step to remove trace impurities and obtain a highly crystalline, stable solid, recrystallization is ideal. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5] By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, a pure crystalline lattice forms, excluding impurities from the crystal structure.[4]
Protocol 1: Purification by Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities. The choice of eluent (mobile phase) is critical for achieving good separation.
Principle of Separation
Silica gel is a highly polar stationary phase. Compounds travel through the column at different rates depending on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica. The polarity of the mobile phase is adjusted to achieve optimal separation.
Recommended Solvent Systems
Based on literature for similar compounds, the following solvent systems are effective starting points. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis first.
| Stationary Phase | Mobile Phase System | Typical Gradient | Reference |
| Silica Gel (300-400 mesh) | Petroleum Ether / Ethyl Acetate | Start: 4:1, progress to 3:1 | [3] |
| Silica Gel (300-400 mesh) | Dichloromethane / Methanol | Start: 40:1 | [2] |
| Silica Gel (300-400 mesh) | Ethyl Acetate / Cyclohexane | Gradient from 5:5 to 10:0 | [1][6] |
Step-by-Step Methodology
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various ratios of the chosen eluent system to find a ratio that gives the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. For optimal resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Workflow for Column Chromatography
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Application of 1-(5-Methoxypyridin-3-yl)ethanone in Heterocyclic Synthesis: A Senior Application Scientist's Guide
Introduction: The Strategic Value of the 3-Acetyl-5-methoxypyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring system remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability render it a privileged scaffold in a multitude of bioactive compounds. Within this class, 1-(5-Methoxypyridin-3-yl)ethanone emerges as a particularly versatile and strategically important building block. The electron-donating methoxy group at the 5-position and the reactive acetyl group at the 3-position create a synthetically tractable platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the application of this key intermediate in the synthesis of medicinally relevant pyrazoles, pyrimidines, thiophenes, pyrroles, and pyridines, complete with detailed, field-tested protocols and mechanistic insights.
I. Synthesis of Pyrazole Derivatives: Accessing Bioactive Scaffolds through 1,3-Dicarbonyl Intermediates
The pyrazole nucleus is a ubiquitous feature in numerous pharmaceuticals, renowned for its broad spectrum of biological activities. A robust and widely employed strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Herein, we detail a two-step sequence commencing with the Claisen condensation of this compound to generate a key 1,3-diketone intermediate, followed by its cyclization to the target pyrazole.[2][3]
A. Mechanistic Rationale and Workflow
The synthetic strategy hinges on the initial generation of a nucleophilic enolate from this compound, which then undergoes acylation by an ester to form the 1,3-diketone. This intermediate possesses two electrophilic carbonyl centers ideally positioned for a condensation reaction with a binucleophilic hydrazine, leading to the formation of the stable aromatic pyrazole ring.
Sources
The Versatile Chemistry of 1-(5-Methoxypyridin-3-yl)ethanone: A Guide to Key Synthetic Transformations
Introduction: A Key Building Block in Modern Medicinal Chemistry
1-(5-Methoxypyridin-3-yl)ethanone, a substituted pyridyl ketone, has emerged as a valuable and versatile building block in the landscape of pharmaceutical and medicinal chemistry. Its unique electronic and structural features, combining an electron-rich methoxy-substituted pyridine ring with a reactive ketone functionality, make it an ideal starting material for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and other biologically active compounds. This guide provides detailed experimental setups and protocols for key reactions involving this important intermediate, offering researchers and drug development professionals a practical resource for its effective utilization in their synthetic endeavors. The protocols presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 886364-74-5 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Solid | |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |
| Storage Temperature | 4°C |
Core Synthetic Applications and Protocols
The reactivity of this compound is dominated by two primary centers: the ketone carbonyl group and the pyridine ring, which can be functionalized through cross-coupling reactions. This section details proven protocols for leveraging this reactivity.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast number of pharmaceuticals. The reaction proceeds through the in-situ formation of an imine or iminium ion from the ketone and an amine, followed by its immediate reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for this transformation, known for its mildness and broad functional group tolerance.
Protocol: Reductive Amination with a Primary Amine
This protocol describes the reaction of this compound with a generic primary amine to yield the corresponding secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add the primary amine (1.0-1.2 eq).
-
Catalyst Addition (Optional): For less reactive ketones or amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine formation.
-
Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the borohydride reagent with atmospheric moisture.
-
Anhydrous Solvents: Sodium triacetoxyborohydride is sensitive to water, which can lead to its decomposition and reduced yields.
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the ketone.
-
Stepwise Addition of Reducing Agent: Helps to control any potential exotherm.
Visualization of the Reductive Amination Workflow:
Caption: Workflow for the reductive amination of this compound.
Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction is central to the synthesis of many pharmaceutical agents. While this compound itself is not typically the direct substrate for Suzuki coupling, its halogenated derivatives (e.g., bromo- or chloro-substituted analogs) are excellent coupling partners. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted derivative.
Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Pyridine Derivative
Materials:
-
Bromo-substituted this compound derivative
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
-
Standard glassware for air-sensitive reactions
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-substituted pyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Gas: The palladium(0) catalyst is sensitive to oxidation by air, which can deactivate it.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to prevent catalyst oxidation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Ligand: The phosphine ligand on the palladium catalyst plays a critical role in stabilizing the catalyst and influencing its reactivity and selectivity.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Condensation Reactions: Expanding Molecular Complexity
The α-methyl group of the acetyl moiety in this compound is acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions.
The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone).
Protocol: Claisen-Schmidt Condensation with an Aromatic Aldehyde
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reactant Mixture: In a flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of NaOH or KOH dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for several hours or until a precipitate forms. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Purification: The crude chalcone can be recrystallized from a suitable solvent like ethanol to afford the pure product.
The Knoevenagel condensation is the reaction of a carbonyl compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield an α,β-unsaturated product.
Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene with a Dean-Stark trap)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound (1.0 eq), malononitrile (1.0-1.2 eq), and the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. If using a Dean-Stark trap, water will be collected as it is formed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a highly valuable and adaptable building block for the synthesis of complex, biologically active molecules. The protocols detailed in this guide for reductive amination, Suzuki-Miyaura cross-coupling, and condensation reactions provide a solid foundation for researchers to exploit the rich chemistry of this compound. The ability to selectively functionalize either the ketone or the pyridine ring opens up a multitude of possibilities for creating diverse chemical libraries for drug discovery and development. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- common-conditions. (n.d.). Reductive Amination.
- Tale, R. H., & Advin, R. V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Chem 115 Handout.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- ResearchGate. (n.d.). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piper
Application Notes and Protocols for 1-(5-Methoxypyridin-3-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 1-(5-Methoxypyridin-3-yl)ethanone in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it a privileged structure in drug design. Within this class of building blocks, this compound (CAS No: 886364-74-5) has emerged as a particularly valuable intermediate.[3][4][5] Its bifunctional nature, featuring a nucleophilic methoxy group and an electrophilic acetyl group on a pyridine ring, offers synthetic chemists a versatile handle for constructing complex molecular architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and strategic application of this compound in pharmaceutical research. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices.
Physical and Chemical Properties [3][5]
| Property | Value |
| CAS Number | 886364-74-5 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Solid |
| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg |
| Storage Temperature | 4°C |
Section 1: Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[6] This protocol outlines a plausible and robust synthesis based on this approach.
Synthetic Scheme
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 1-(5-methoxypyridin-3-yl)ethanone, providing potential causes and actionable solutions.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common methods involve the acylation of a substituted pyridine or the modification of a pre-existing pyridine derivative.
Potential Cause 1: Inefficient Acylation (Friedel-Crafts and Related Reactions)
The direct Friedel-Crafts acylation of pyridine is notoriously difficult. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[1][2] This often leads to N-acylation as the major product.
-
Solution:
-
Alternative Acylation Strategies: Instead of a direct Friedel-Crafts reaction, consider using a more suitable method for pyridine acylation. One approach is the reaction of an organometallic reagent derived from a 3-halopyridine with an acetylating agent.
-
Use of Protecting Groups: While more complex, protecting the pyridine nitrogen can sometimes facilitate electrophilic substitution, but this adds extra steps to the synthesis.
-
Metal-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki or Stille couplings can be highly effective. For instance, coupling a 3-pyridylboronic acid derivative with an acetylating agent in the presence of a palladium catalyst can provide the desired product with higher selectivity and yield.[3][4][5]
-
Potential Cause 2: Grignard Reagent-Related Issues
When using a Grignard reagent (e.g., reacting a 3-cyanopyridine derivative with methylmagnesium bromide), several issues can lead to low yields.
-
Solution:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents. Titration of the Grignard reagent before use is recommended to determine its exact concentration.
-
Side Reactions: The pyridine nitrogen can react with the Grignard reagent.[6] Careful control of stoichiometry and temperature is crucial. Adding the Grignard reagent slowly at a low temperature can help minimize side reactions.[7]
-
Potential Cause 3: Incomplete Reaction or Side Product Formation
Even with an appropriate synthetic route, incomplete reactions or the formation of side products can significantly reduce the yield of the desired product.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Control: Many reactions involved in pyridine synthesis are temperature-sensitive. Ensure precise temperature control throughout the reaction. For instance, Grignard reactions are often performed at low temperatures (e.g., 0 °C or below) to control their reactivity.[7]
-
Purification: Inefficient purification can lead to loss of product. Optimize your purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from byproducts and unreacted starting materials.[8][9]
-
Question: What are the common impurities I should look out for, and how can I remove them?
Answer:
The nature of impurities will depend on the synthetic route employed.
-
Starting Materials: Unreacted starting materials are the most common impurities. These can typically be removed by column chromatography or recrystallization.
-
Over-acylated Products: In some acylation reactions, di-acylated products can form, although this is less common with deactivated rings.
-
Isomers: Depending on the directing effects of the substituents, other isomers of the product might be formed. Careful selection of the synthetic route can minimize the formation of isomers.
-
Hydrolysis Products: If the reaction mixture is worked up with water, hydrolysis of intermediates or the final product can occur.
Purification Strategies:
| Impurity Type | Recommended Purification Method |
| Unreacted Starting Materials | Column Chromatography, Recrystallization |
| Positional Isomers | Column Chromatography (often requires careful selection of eluent) |
| Byproducts from Side Reactions | Column Chromatography, Recrystallization |
Question: My reaction appears to stall before completion. What could be the cause?
Answer:
A stalled reaction can be due to several factors:
-
Deactivation of Catalyst: In catalytic reactions, the catalyst may become deactivated over time. This can be due to impurities in the starting materials or solvents, or inherent instability of the catalyst under the reaction conditions.
-
Insufficient Reagent: If one of the reagents is limiting, the reaction will stop once it is consumed. This is particularly relevant for moisture-sensitive reagents like Grignard reagents.
-
Equilibrium: Some reactions may reach a point of equilibrium where the forward and reverse reaction rates are equal. In such cases, shifting the equilibrium (e.g., by removing a byproduct) may be necessary to drive the reaction to completion.
-
Low Reaction Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A gradual increase in temperature might be necessary to push the reaction to completion.
FAQs
What are the most common synthetic routes to this compound?
Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
From 3-Cyano-5-methoxypyridine: This is a common and often high-yielding approach. The cyano group is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form an imine intermediate, which is then hydrolyzed to the ketone.
-
From 5-Methoxynicotinic Acid or its Derivatives: The carboxylic acid can be converted to an acid chloride or an ester, which can then be reacted with an organocadmium or organocuprate reagent. Alternatively, the Weinreb amide of 5-methoxynicotinic acid can be treated with a methyl Grignard reagent to yield the ketone.
-
Cross-Coupling Reactions: A Suzuki or Stille coupling of a 3-halo-5-methoxypyridine with an acetyl-bearing coupling partner can be an effective method. For example, reacting 3-bromo-5-methoxypyridine with a suitable acetylating agent in the presence of a palladium catalyst.[3][10]
What are the critical safety precautions to consider during this synthesis?
-
Handling of Pyridine Derivatives: Many pyridine derivatives are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water. They should be handled under an inert atmosphere, and appropriate fire-extinguishing equipment should be readily available.
-
Solvents: Many organic solvents used in synthesis (e.g., diethyl ether, THF, dichloromethane) are flammable and/or toxic. Handle them with care in a fume hood.
-
Quenching: The quenching of reactive reagents like Grignard reagents should be done slowly and at low temperatures to control the exotherm.
How can I optimize the reaction conditions for better yield?
Optimization of reaction conditions is a critical step in improving the yield of any synthesis.
-
Solvent Screening: The choice of solvent can have a significant impact on reaction rate and selectivity. For Grignard reactions, ethereal solvents like THF or diethyl ether are typically used.
-
Temperature Optimization: As mentioned earlier, temperature plays a crucial role. A systematic study of the effect of temperature on the reaction can help identify the optimal balance between reaction rate and selectivity.
-
Catalyst and Ligand Selection (for cross-coupling reactions): In metal-catalyzed reactions, the choice of catalyst and ligand is paramount. Screening different palladium catalysts and phosphine ligands can lead to significant improvements in yield.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential. For example, using a slight excess of the Grignard reagent can help ensure complete conversion of the starting material.
Experimental Workflow Example: Synthesis via Grignard Reaction
This section provides a generalized workflow for the synthesis of this compound from 3-cyano-5-methoxypyridine.
Caption: A typical experimental workflow for the synthesis of this compound using a Grignard reaction.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield and purity issues in the synthesis.
References
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
- National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
- ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- National Institutes of Health. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. PMC.
- ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
- ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling.
- ACS Publications. (n.d.).
- Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction?
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
- Quora. (2024).
- ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (2018).
- PrepChem.com. (n.d.).
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Sigma-Aldrich. (n.d.). This compound | 886364-74-5.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 886364-74-5.
- ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones.
- Sigma-Aldrich. (n.d.). 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone | 1256812-89-1.
- BLDpharm. (n.d.). 886364-74-5|this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 886364-74-5.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 886364-74-5.
- Benchchem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- MDPI. (n.d.). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
- BLDpharm. (n.d.). BD24416[886364-74-5]this compound.
- Google Patents. (n.d.).
- (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- ResearchGate. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea.
- ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
Sources
- 1. brainly.in [brainly.in]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 1-(5-Methoxypyridin-3-yl)ethanone
Welcome to the technical support center for 1-(5-Methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis and modification of this versatile building block. The following content is structured to explain the causality behind experimental observations and to offer robust, field-proven protocols to mitigate common side reactions.
I. Introduction to this compound
This compound is a key intermediate in medicinal chemistry, valued for its substituted pyridine core, which is a prevalent motif in a wide array of biologically active compounds and pharmaceutical agents.[1] Its utility stems from the presence of multiple reactive sites: the ketone carbonyl group, the alpha-protons, the methoxy group, and the pyridine ring itself, which can be further functionalized. Understanding the reactivity of this molecule is crucial for the successful synthesis of complex target structures. This guide will focus on the common side products encountered in reactions involving this compound and provide practical solutions to overcome these synthetic hurdles.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during common synthetic transformations involving this compound and its precursors.
A. Reactions at the Pyridine Ring: Cross-Coupling Chemistry
The pyridine ring of this compound precursors, such as halo-substituted pyridines, is often a site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1][2] However, several side reactions can complicate the outcome.
-
FAQ: What are the common side products observed during the Buchwald-Hartwig amination of a halo-precursor to this compound?
When performing a Buchwald-Hartwig amination on a substrate like 3-bromo-5-methoxypyridine to introduce an amine, you may encounter the following side products:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom. This leads to the formation of this compound without the desired amine. This side reaction can be promoted by certain solvents or bases.[2]
-
Catalyst Decomposition Products: The palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity. This is often observed as a color change in the reaction mixture.
-
Products from Ligand Arylation: In some cases, the phosphine ligand can undergo arylation, leading to the formation of phosphonium salts.
-
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Aminated Product | Inefficient catalyst system or catalyst deactivation. | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos). Ensure strictly anhydrous and anaerobic conditions to prevent catalyst poisoning.[1] |
| Significant Hydrodehalogenation | The base or solvent may be acting as a hydride source. | Use a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOt-Bu).[1] Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[3] |
| Reaction Stalls | Catalyst deactivation or insufficient base. | Add a fresh portion of catalyst and ligand. Ensure an adequate excess of the base is used (typically 1.4-2.0 equivalents).[1] |
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide.[4][5]
-
FAQ: What are the typical byproducts in a Suzuki-Miyaura coupling involving a halo-substituted this compound precursor?
Common side products in Suzuki-Miyaura couplings include:
-
Homocoupling: The organoboron reagent can couple with itself to form a symmetrical biaryl compound. Similarly, the aryl halide can also undergo homocoupling.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the loss of the organoboron reagent.[6]
-
Dehalogenation: Similar to the Buchwald-Hartwig reaction, the starting aryl halide can be reduced.[7]
-
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Formation of Homocoupled Products | Slow transmetalation step or oxidative addition of the catalyst to the organoboron reagent. | Optimize the base and solvent system. A thorough degassing of the reaction mixture is crucial to remove oxygen, which can promote homocoupling. |
| Significant Protodeborylation | Presence of excess water or protic solvents; prolonged reaction times at elevated temperatures. | Use anhydrous solvents and reagents. The use of boronic esters (e.g., pinacol esters) or organotrifluoroborates can increase stability against protodeborylation.[6][7] |
| Low Conversion | Inefficient catalyst or incorrect base. | Screen different palladium catalysts and ligands. The choice of base is critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The addition of water can sometimes be beneficial for the transmetalation step. |
B. Reactions of the Ketone Carbonyl
The acetyl group of this compound is a versatile handle for various transformations.
Reductive amination is a common method to convert ketones into amines.[8]
-
FAQ: What are the main side products when performing a reductive amination on this compound?
-
Over-reduction: The ketone can be reduced to the corresponding alcohol, 1-(5-methoxypyridin-3-yl)ethanol, especially if a strong reducing agent is used or if the imine formation is slow.
-
Dialkylation of Primary Amines: If a primary amine is used, it can react with two molecules of the ketone, leading to the formation of a tertiary amine.
-
Aldol Condensation: Under basic conditions, the enolate of the ketone can form and undergo self-condensation.
-
-
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Formation of the Alcohol Byproduct | The reducing agent is too reactive and reduces the ketone before imine formation. | Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] |
| Formation of Tertiary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts further. | Use a large excess of the primary amine to favor the formation of the desired secondary amine. |
| Low Conversion | Inefficient imine formation. | The reaction is often acid-catalyzed. A catalytic amount of acetic acid can promote imine formation. Ensure the removal of water formed during the reaction, for example, by using molecular sieves. |
The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound.[9]
-
FAQ: What side reactions can occur during a Knoevenagel condensation with this compound?
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Self-Condensation of the Ketone: Under strongly basic conditions, the ketone can undergo self-condensation.
-
Decarboxylation: If the active methylene compound contains a carboxylic acid group (e.g., malonic acid), decarboxylation can occur, especially at elevated temperatures.[9]
-
-
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Recommended Solution |
| Formation of Michael Adduct | The product is susceptible to further nucleophilic attack. | Use stoichiometric amounts of the reactants. Running the reaction at lower temperatures can also disfavor the Michael addition. |
| Low Yield | The catalyst is not effective, or the equilibrium is unfavorable. | Screen different catalysts, such as piperidine or ammonium acetate. The removal of water using a Dean-Stark apparatus can drive the reaction to completion. |
C. General Reactivity and Stability
-
FAQ: Under what conditions is the methoxy group of this compound susceptible to cleavage?
The methoxy group is generally stable but can be cleaved under strongly acidic conditions, particularly with Lewis acids like BBr₃ or strong protic acids like HBr at elevated temperatures. This will result in the formation of the corresponding hydroxypyridine derivative.
-
FAQ: How can I prevent the formation of the pyridine N-oxide?
The nitrogen atom in the pyridine ring is susceptible to oxidation, especially when using strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide.[10] This will lead to the formation of 1-(5-methoxy-1-oxido-pyridin-1-ium-3-yl)ethanone. To avoid this, use milder or more selective oxidizing agents if another part of the molecule needs to be oxidized. If the N-oxide is formed, it can often be reduced back to the pyridine using a reducing agent like PCl₃ or PPh₃.
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine[1]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and 3-bromo-5-methoxypyridine (1.0 equivalent).
-
Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
IV. Visualizations
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.
V. References
-
Beliaev, N. A., Mokrushin, V. S., & Paramonov, I. V. (2007). Synthesis of 4(5)-Imidazolecarboxylic Acid Derivatives. In Multi-Component Reactions in Heterocyclic Chemistry (pp. 57-57).
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 33(8), 534-541.
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Reductive amination. (2017, September 1). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 7, 2026, from [Link]
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2026, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 1-(5-Methoxypyridin-3-yl)ethanone
Welcome to the technical support center for the purification of 1-(5-Methoxypyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.
Compound Profile
Before troubleshooting, it is essential to be familiar with the fundamental properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 886364-74-5 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
| Purity (Typical) | 95-98% (Commercial) | [1][4] |
| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N |[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil/waxy solid with a low melting point and broad NMR peaks. What are the likely impurities?
A: This is a common scenario indicating the presence of residual solvents, starting materials, or side-products. The pyridine ring itself is hygroscopic, so water is a frequent impurity.[5] Other potential contaminants depend on the synthetic route but could include unreacted 2-picolinic acid derivatives or byproducts from acylation reactions.[6]
Initial Diagnostic Steps:
-
Thin-Layer Chromatography (TLC): Run a TLC in a solvent system like 30-50% ethyl acetate in hexanes. Multiple spots confirm the presence of impurities.
-
Proton NMR (¹H NMR): Check for broad peaks, especially around the water resonance (1.5-4.5 ppm, depending on the solvent). Also, look for signals that do not correspond to the product structure.
-
Drying: Ensure the material is thoroughly dried under high vacuum, possibly with gentle heating, to remove volatile solvents.
Q2: I'm attempting silica gel column chromatography, but the compound is streaking badly (peak tailing), leading to poor separation and low recovery. How can I fix this?
A: This is the most common challenge when purifying basic compounds like pyridines on standard silica gel.[7] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[7] This strong, non-specific binding leads to peak tailing.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a competing base to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., ethyl acetate/hexane mixture). The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your compound and resulting in symmetrical, sharp peaks.[7]
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., 2M ammonia in methanol diluted in dichloromethane) can be effective.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.
-
End-capped Silica: Use a high-quality, end-capped C18 or other reverse-phase silica where the residual silanol groups have been deactivated.[7]
-
Table 2: Troubleshooting Guide for Column Chromatography of Pyridine Derivatives
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Severe Peak Tailing | Interaction of basic pyridine nitrogen with acidic silanol groups on silica.[7] | Add 0.5-1% triethylamine (TEA) to the eluent. Switch to a neutral or basic alumina stationary phase. |
| Poor Separation | Incorrect eluent polarity; Co-eluting impurities. | Optimize eluent polarity using TLC. Use a gradient elution from low to high polarity. If tailing is the issue, address it first as it severely degrades resolution. |
| Low Recovery | Irreversible binding to the stationary phase; Compound degradation on silica. | Add TEA to the eluent to prevent strong binding. Perform a 2D TLC test to check for on-plate degradation; if observed, switch to a more inert stationary phase like alumina.[7] |
Q3: I'm trying to purify my compound by recrystallization, but it either oils out or fails to crystallize altogether. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. Failure to crystallize often means the solution is not sufficiently saturated or the compound is too soluble in the chosen solvent even when cold.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the solution's meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
-
Cool Slowly: Rapid cooling encourages oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator.[8]
-
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[9]
-
Too Soluble: If the compound remains dissolved even when cold, the solvent is too good. You can try adding an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with your primary solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve the solid before cooling.[10]
-
Oiling Out: This often happens with highly concentrated solutions or when the solvent's boiling point is much higher than the solute's melting point. Try adding a small amount of additional hot solvent to dissolve the oil, then cool very slowly.[8] If the problem persists, a different solvent system is needed.
-
Q4: My yield after recrystallization is extremely low. How can I improve it?
A: Low yield is typically caused by using too much solvent or by premature crystallization during a hot filtration step.
Optimization Strategies:
-
Minimize Solvent Volume: The single most critical factor for good yield is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[9] Add the hot solvent in small portions to the solid, swirling and heating until everything just dissolves.[11] Adding a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor after cooling.
-
Recover a Second Crop: After filtering your first crop of crystals, concentrate the remaining mother liquor (e.g., by boiling off about half the solvent) and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[11]
Experimental Protocols & Workflows
Workflow for Purification Troubleshooting
The following diagram outlines a systematic approach to purifying this compound.
Caption: A workflow for troubleshooting the purification of this compound.
Protocol 1: Column Chromatography with Triethylamine (TEA) Additive
This protocol is designed to mitigate peak tailing on silica gel.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system (e.g., 10% ethyl acetate in hexanes) to which 1% v/v triethylamine has been added.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 30%, 50% ethyl acetate in hexanes, always containing 1% TEA) to elute your compound.
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Protocol 2: Systematic Recrystallization Solvent Screening
This protocol helps identify a suitable solvent or solvent pair for recrystallization.[10]
-
Preparation: Place a small amount (approx. 20-30 mg) of your crude solid into several different test tubes.
-
Solvent Selection: Choose a range of solvents with varying polarities.
Table 3: Common Solvents for Recrystallization Screening
Solvent Boiling Point (°C) Polarity Hexanes 69 Non-polar Toluene 111 Non-polar Ethyl Acetate 77 Polar aprotic Isopropanol 82 Polar protic Ethanol 78 Polar protic | Water | 100 | Polar protic |
-
Cold Solubility Test: Add ~0.5 mL of a solvent to a test tube at room temperature. If the solid dissolves, that solvent is unsuitable for single-solvent recrystallization.
-
Hot Solubility Test: If the solid did not dissolve when cold, heat the test tube in a water or sand bath.[8] Add the solvent dropwise until the solid just dissolves.[9]
-
Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent is one where the solid is sparingly soluble at room temperature but fully soluble when hot, and which produces abundant crystals upon cooling. If no single solvent works, try a solvent-pair system as described in Q3.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- BD24416[886364-74-5]this compound - BLDpharm - Bulk Product Details. (n.d.). BLDpharm.
- Purification of Pyridine - Chempedia. (n.d.). LookChem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). PubMed Central.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI.
- This compound AldrichCPR 886364-74-5. (n.d.). Sigma-Aldrich.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
- This compound | CAS 886364-74-5. (n.d.). Santa Cruz Biotechnology.
- This compound | CAS 886364-74-5. (n.d.). Santa Cruz Biotechnology.
- 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. (2023). Apollo Scientific.
- Recrystallization. (2013). YouTube.
- 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone | 1256812-89-1. (n.d.). Sigma-Aldrich.
- Performing column chromatography on pyridine-based compounds sucks [OC]. (2020). Reddit.
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri-St. Louis.
- Organic Chemistry Lab: Recrystallization. (2007). YouTube.
- 886364-74-5|this compound - BLDpharm. (n.d.). BLDpharm.
- Carrying out a recrystallisation. (2016). YouTube.
- This compound | 886364-74-5. (n.d.). Sigma-Aldrich.
- This compound | CAS 886364-74-5. (n.d.). Santa Cruz Biotechnology.
- Preparation method of 2-acetylpyridine. (n.d.). Google Patents.
- 1-(6-Ethoxypyridin-3-yl)ethanone. (n.d.). Frontier Specialty Chemicals.
- This compound | 886364-74-5. (n.d.). Sigma-Aldrich.
Sources
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 886364-74-5 [b2b.sigmaaldrich.com]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(5-Methoxypyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis and optimization of 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyridyl ketone intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective strategies for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a 3-pyridylmagnesium halide with an appropriate acetylating agent. A typical precursor would be 3-bromo-5-methoxypyridine.[5]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of 3-methoxypyridine with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a Lewis acid catalyst.[6][7]
Q2: What is the molecular weight and appearance of this compound?
A2: The molecular weight is 151.16 g/mol .[1] It is typically a solid at room temperature.[1]
Q3: What are the key safety considerations when working with the reagents for this synthesis?
A3: Grignard reagents are highly reactive, pyrophoric, and water-sensitive. All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Friedel-Crafts acylations often use strong Lewis acids like aluminum chloride, which are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Always consult the Safety Data Sheet (SDS) for each reagent.
Q4: How does the methoxy group on the pyridine ring influence the reaction?
A4: The methoxy group (-OCH₃) is an electron-donating group. In electrophilic aromatic substitutions like the Friedel-Crafts acylation, it activates the ring, making it more nucleophilic. However, the position of substitution is directed by both the methoxy group and the ring nitrogen. While electron-donating groups typically direct ortho and para, the electronic nature of the pyridine ring often favors substitution at the 3- and 5-positions.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
A. Grignard Reaction Pathway
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Poor Grignard Reagent Formation | The reaction between the magnesium metal and 3-bromo-5-methoxypyridine may not have initiated or completed. This can be due to inactive magnesium, wet glassware, or impure solvent. | - Activate Magnesium: Use freshly crushed magnesium turnings or activate with a small crystal of iodine. - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents. - Initiation: Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction. |
| Side Reaction: Double Addition | The initially formed ketone can react with another equivalent of the Grignard reagent to form a tertiary alcohol. | - Control Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acetylating agent. - Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the second addition.[8][9] - Reverse Addition: Add the Grignard reagent solution slowly to the acetylating agent solution. |
| Side Reaction: Reaction with Solvent | If using an ester as an acetylating agent, the Grignard reagent can react with the ester solvent (e.g., ethyl acetate). | - Use Non-Reactive Solvents: Ethereal solvents like THF or diethyl ether are standard for Grignard reactions. |
Issue 2: Formation of Bipyridyl Impurities
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Wurtz-Type Coupling | The Grignard reagent can couple with the starting halide to form a bipyridyl dimer. | - Slow Addition: Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide. - Use of an Entrainment Agent: A more reactive halide (e.g., 1,2-dibromoethane) can be added to clean the magnesium surface and promote Grignard formation over coupling. |
B. Friedel-Crafts Acylation Pathway
Issue 1: Low Yield and/or Complex Product Mixture
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Deactivation of the Catalyst | The nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst, deactivating it and hindering the reaction.[6] | - Use Excess Catalyst: A stoichiometric amount or even an excess of the Lewis acid is often required. - Choice of Catalyst: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). Some may show better performance with pyridine substrates.[10] |
| Poor Regioselectivity | Acylation may occur at other positions on the pyridine ring, leading to a mixture of isomers. | - Optimize Reaction Temperature: Lower temperatures can sometimes improve selectivity. - Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. |
| Substrate Decomposition | Harsh reaction conditions (high temperature, strong Lewis acids) can lead to the decomposition of the starting material or product. | - Milder Conditions: Explore milder Lewis acids or alternative acylation methods that do not require strong Lewis acids.[7] |
Issue 2: Product is Difficult to Isolate from the Reaction Mixture
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Product Forms a Complex with the Catalyst | The ketone product can form a stable complex with the Lewis acid, making work-up and isolation challenging. | - Careful Work-up: Quench the reaction with ice-cold dilute acid to break up the complex. - Extraction: Perform a thorough extraction with an appropriate organic solvent. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Caption: Grignard Reaction Workflow
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation Reaction
-
In a separate flame-dried flask under nitrogen, prepare a solution of acetyl chloride (1.05 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the acetyl chloride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Extraction
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[11]
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Workflow
Step 1: Formation of the Acylium Ion
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 eq).
-
Add a suitable solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the suspension with vigorous stirring.
Step 2: Electrophilic Aromatic Substitution
-
To the acylium ion mixture, add a solution of 3-methoxypyridine (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Quenching and Work-up
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[12][13][14]
IV. Product Characterization
Confirmation of the desired product, 1-(5-Methoxypyridine-3-yl)ethanone, should be performed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and three distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (around 197 ppm), the methoxy carbon (around 55 ppm), the acetyl methyl carbon (around 26 ppm), and the carbons of the pyridine ring. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (151.16 g/mol ). |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
V. References
-
and Diastereoselective Conjugate Addition of Pyridyl Alkyl Ketones to Enones by Cu(II)-Lewis Acid/Brønsted Base Catalysis. (n.d.). Retrieved from [Link]
-
Separation of (4-Chlorophenyl) 2-pyridyl ketone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]
-
Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP. (n.d.). Retrieved from https://www.researchgate.net/publication/257691136_Acylation_of_aromatic_compounds_by_acid_anhydrides_using_Preyssler's_anion_NaP
-
Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents. Retrieved from
-
5-Acetyl-2-methoxypyridine | C8H9NO2 | CID 10534837. (n.d.). PubChem. Retrieved from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]
-
and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. (n.d.). PMC - NIH. Retrieved from [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). Molecules. Retrieved from [Link]
-
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved from [Link]
-
PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. (2011). Journal of Virological Methods. Retrieved from [Link]
-
Tiered Risk Assessment for Petroleum Hydrocarbons C6–C9: A Case Study at a Typical Decommissioned Petroleum Refinery Site in Gansu Province. (n.d.). MDPI. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]
-
Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. (n.d.). ExamSIDE.Com. Retrieved from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
Sources
- 1. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. arctomsci.com [arctomsci.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijcps.org [ijcps.org]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. m.youtube.com [m.youtube.com]
Stability and degradation of 1-(5-Methoxypyridin-3-yl)ethanone
Welcome to the technical support center for 1-(5-Methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, a solid, should be stored in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as argon.[1] Several suppliers recommend refrigeration at 2-8°C.[2][3]
Q2: What are the primary known and potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure—a substituted pyridine, an aromatic ketone, and a methoxy group—the following degradation pathways are plausible:
-
Hydrolysis: The methoxy group can be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 1-(5-hydroxypyridin-3-yl)ethanone. While methoxypyridines are generally more stable than their chloro-analogs, acidic hydrolysis is a known reaction for such ethers.[4][5]
-
Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[6][7] The acetyl group can also be oxidized, potentially leading to the corresponding carboxylic acid.[8]
-
Photodegradation: Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to light.[9][10][11][12] This can involve complex radical pathways.
Q3: Is this compound sensitive to pH changes?
Yes, pyridine derivatives can exhibit pH-dependent stability. The pyridine nitrogen is basic and can be protonated at low pH. This can influence the electron density of the ring and potentially affect the stability of the substituents. Studies on other pyridine derivatives have shown them to be unstable in alkaline and acidic mediums.[13] The methoxy group is particularly susceptible to acid-catalyzed hydrolysis.
Q4: Are there any known incompatibilities with common excipients or solvents?
Troubleshooting Guides
Issue 1: Appearance of an Unknown Impurity in HPLC Analysis During a Stability Study.
If you observe an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis, it could be a degradation product.
Step-by-Step Troubleshooting:
-
Characterize the Unknown Peak:
-
Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak and compare it to the parent compound. A significant shift in the spectrum may indicate a modification of the chromophore.
-
If available, perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown impurity. This is a critical step in identifying the degradation product.
-
-
Hypothesize the Degradation Pathway:
-
Mass +16 Da: Suggests oxidation, potentially forming a pyridine N-oxide.
-
Mass -14 Da (CH2): Could indicate hydrolysis of the methoxy group to a hydroxyl group.
-
Other mass changes: Could result from more complex degradation pathways.
-
-
Perform Forced Degradation Studies:
-
To confirm the identity of the degradant, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) as recommended by ICH guidelines.[14][15] This will help to systematically generate the potential degradation products.
-
Compare the retention time and mass of the impurity observed in your stability study with the peaks generated during the forced degradation studies.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in a small amount of ACN or MeOH and dilute with 0.1 N HCl.
-
Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a small amount of ACN or MeOH and dilute with 0.1 N NaOH.
-
Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified time.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% H2O2.
-
Keep the solution at room temperature for a specified time, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80-100°C) for a specified time.
-
Also, prepare a solution of the compound and expose it to heat.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis:
-
Analyze all stressed samples by a suitable stability-indicating HPLC method, preferably with both PDA and MS detection.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Product |
| Acid Hydrolysis | 0.1 N HCl, 60-80°C | 1-(5-hydroxypyridin-3-yl)ethanone |
| Base Hydrolysis | 0.1 N NaOH, RT or 40-60°C | Potential for ring opening or other complex reactions |
| Oxidation | 3% H2O2, RT | 1-(5-methoxypyridin-1-oxido-3-yl)ethanone |
| Thermal | 80-100°C (solid and solution) | Various decomposition products |
| Photolytic | ICH Q1B conditions | Complex mixture of photoproducts |
Issue 2: Poor Mass Balance in a Stability Study.
Poor mass balance, where the sum of the assay of the parent compound and the known impurities is significantly less than 100%, suggests that some degradation products are not being detected by your analytical method.
Troubleshooting Steps:
-
Review your HPLC Method:
-
Wavelength: Are you using an appropriate wavelength for the detection of all potential degradation products? Some degradants may have a different UV maximum. Use a PDA detector to examine the entire spectrum.
-
Retention Time: It's possible that some degradation products are highly polar and eluting in the solvent front, or are non-polar and strongly retained on the column. Adjust your gradient or mobile phase composition.
-
Insolubility: Degradation products may be precipitating out of the solution. Check for any visible particulates.
-
-
Consider Volatile Degradants:
-
If degradation leads to the formation of volatile compounds, they will not be detected by HPLC. Headspace Gas Chromatography (GC) may be necessary to identify such products.
-
-
Use a Universal Detector:
-
If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to look for non-chromophoric degradants.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the plausible chemical transformations that this compound may undergo.
Caption: Potential Hydrolysis and Oxidation Pathways.
Logical Workflow for Stability Investigation
The following workflow provides a structured approach to investigating the stability of this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone | 1256812-89-1 [sigmaaldrich.com]
- 3. This compound | 886364-74-5 [b2b.sigmaaldrich.com]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. Pyridine N-oxide [organic-chemistry.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate potential impurities and optimize your synthetic outcomes.
Troubleshooting Overview: A Logical Approach to Impurity Resolution
Before delving into specific issues, it's helpful to have a structured approach to troubleshooting. The following flowchart outlines a general workflow for identifying and resolving impurity problems in your synthesis.
Caption: A streamlined workflow for addressing impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities that may arise during the synthesis of this compound, with a focus on syntheses involving Grignard or Negishi coupling reactions.
Q1: My reaction crude shows the presence of unreacted 3-bromo-5-methoxypyridine. What could be the cause?
A1: The presence of unreacted starting material, 3-bromo-5-methoxypyridine, typically points to issues with the formation or reactivity of your organometallic reagent (e.g., Grignard or organozinc).
-
Cause: Incomplete formation of the Grignard reagent is a common culprit. This can be due to the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] Activating the magnesium surface, for instance with iodine or 1,2-dibromoethane, is often necessary to initiate the reaction.[2] Additionally, Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources in the reaction, including water in the solvent or on the glassware.[3]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried, and use anhydrous solvents.
-
Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Consider preparing the Grignard reagent in a solvent like tetrahydrofuran (THF), which can be more effective than diethyl ether for certain substrates.[4]
-
Q2: I have identified a byproduct with a mass corresponding to a dimer of my starting material (e.g., 3,3'-dimethoxy-5,5'-bipyridine). How is this formed and how can I avoid it?
A2: The formation of a bipyridyl dimer is a known side reaction in Grignard and other coupling reactions.
-
Cause: This byproduct can arise from a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting halide.[5] In the context of Negishi coupling, homocoupling of the organozinc reagent can also occur.
-
Troubleshooting:
-
For Grignard Reactions: Add the solution of the starting halide dropwise to the activated magnesium to maintain a low concentration of the halide in the presence of the forming Grignard reagent.
-
For Negishi Coupling: Ensure the palladium catalyst is active and that the reaction conditions favor cross-coupling over homocoupling. The choice of ligand can also influence the selectivity of the reaction.[6]
-
Q3: My product is contaminated with a regioisomer, 1-(5-methoxy-2-pyridinyl)ethanone. Why did this form?
A3: The formation of regioisomers can occur if the selectivity of the metalation or coupling step is not well-controlled.
-
Cause: While the formation of the Grignard reagent at the 3-position of 3-bromo-5-methoxypyridine is generally favored, under certain conditions, metal-halogen exchange or deprotonation at other positions on the pyridine ring can occur, leading to the formation of isomeric products.
-
Troubleshooting:
-
Carefully control the reaction temperature during the formation of the organometallic reagent. Lower temperatures often favor higher regioselectivity.
-
The choice of base or metalating agent is crucial. For instance, using organolithium reagents can sometimes lead to different selectivity compared to Grignard reagents.[7]
-
Q4: I am observing a significant amount of a tertiary alcohol byproduct from a Grignard reaction with an ester or acid chloride. What is happening?
A4: This is a classic side reaction in Grignard synthesis when using ester or acid chloride electrophiles.
-
Cause: The initial addition of the Grignard reagent to the ester or acid chloride forms a ketone intermediate. This ketone is often more reactive than the starting ester/acid chloride and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[8]
-
Troubleshooting:
-
Use a less reactive acylating agent, such as a Weinreb amide (N-methoxy-N-methylamide), which forms a stable chelated intermediate that resists further addition.
-
Add the Grignard reagent slowly to a solution of the electrophile at a low temperature to minimize the reaction with the newly formed ketone.
-
Troubleshooting Guides
This section provides detailed protocols for the purification and analysis of this compound.
Purification of this compound
1. Recrystallization Protocol
Recrystallization is an effective method for purifying solid compounds by separating the desired product from soluble and insoluble impurities.
-
Step 1: Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixture of ethanol and water or isopropanol and heptane can be effective.
-
Step 2: Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent system.
-
Step 3: Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Step 4: Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Step 5: Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Step 6: Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Step 7: Drying: Dry the purified crystals under vacuum.
2. Silica Gel Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a powerful purification technique.
-
Step 1: Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Step 2: Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Step 3: Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Step 4: Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the desired product. The optimal solvent system will depend on the polarity of the impurities.
-
Step 5: Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Step 6: Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods for Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.[7]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or dichloromethane.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected masses of the product and impurities (e.g., 50-400 amu).
-
-
Data Analysis: Identify the product and impurities by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for assessing the purity of non-volatile or thermally labile compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Column: A C18 reverse-phase column is a good starting point.
-
Detection: UV detection at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm or 270 nm).
-
Method: An isocratic or gradient elution method can be developed to achieve good separation of the main peak from any impurity peaks.
-
Quantification: The percentage purity can be calculated based on the relative peak areas.
Summary of Potential Impurities and Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Method |
| Unreacted Starting Material | Incomplete reaction | GC-MS, HPLC |
| Dimeric Byproducts | Wurtz-type coupling, homocoupling | GC-MS, LC-MS |
| Regioisomers | Lack of reaction selectivity | GC-MS, HPLC, NMR |
| Tertiary Alcohol | Over-reaction with Grignard reagent | LC-MS, NMR |
| Residual Solvents | Incomplete removal after reaction/purification | Headspace GC-MS |
Visualization of a Common Synthetic Route
The following diagram illustrates a common synthetic pathway for this compound via a Grignard reaction.
Caption: A typical Grignard reaction pathway.
References
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- European Patent Office. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- European Patent Office. (n.d.). EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Justia Patents. (n.d.). The Process For Preparing a Ketosulfone Derivative.
- Justia Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
- Organic Syntheses. (n.d.). 3.
- Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- SciELO. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
- SciELO. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives.
- Wikipedia. (n.d.). Grignard reagent.
- Shimadzu. (n.d.). Impurities Analysis.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN PHARMACEUTICAL DRUG SUBSTANCES.
- Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- Journal of the Chemical Society C: Organic. (1969). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
- ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
- Wikipedia. (n.d.). Negishi coupling.
- U.S. Patent and Trademark Office. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Wikipedia. (n.d.). Grignard reagent.
- Acta Pharmaceutica. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process-related impurities.
- PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
- Journal of the Chemical Society C: Organic. (1969). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: A Researcher's Guide to the Safe Storage and Handling of 1-(5-Methoxypyridin-3-yl)ethanone
Welcome to the technical support guide for 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for this compound. Adherence to these guidelines is critical for ensuring the chemical integrity, stability, and purity of the material, which are paramount for reproducible and reliable experimental outcomes.
Section 1: Core Storage Parameters at a Glance
For successful experiments, maintaining the stability of your starting materials is non-negotiable. This compound is a solid compound that is stable under optimal conditions, but its integrity can be compromised by environmental factors.[1][2] The following table summarizes the critical storage parameters.
| Parameter | Recommended Condition | Causality & Scientific Rationale |
| Temperature | 4°C (Refrigerated) | Storing at reduced temperatures minimizes the rate of potential degradation reactions. While the compound is generally stable at room temperature in a sealed container, long-term storage should be refrigerated to preserve purity.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) [2] | The methoxy-substituted pyridine ring can be susceptible to oxidation. Storing under an inert atmosphere displaces oxygen, preventing oxidative degradation pathways that could alter the molecule's structure and purity. |
| Light Exposure | Protect from Light (Amber Vial/Dark) [2] | Aromatic ketones and pyridine derivatives can be light-sensitive, potentially leading to photolytic degradation.[4] Storing in amber glass vials or in a dark location is essential to prevent light-induced reactions. |
| Moisture | Dry/Desiccated Environment [2] | The compound is noted to be hygroscopic.[2] Absorbed moisture can lead to hydrolysis or catalyze other degradation processes, impacting sample weight accuracy and chemical stability. Always use tightly sealed containers.[2][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the primary signs of degradation I should watch for?
A1: Visual inspection is the first line of defense. Any change from its expected appearance as a solid should be treated with suspicion. Analytically, the primary indicators of degradation are the appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms, a decrease in the peak area of the parent compound, or inconsistent results in biological or chemical assays.[4]
Q2: You recommend an inert atmosphere. Is this critical for short-term benchtop use?
A2: For brief periods (i.e., weighing out for an immediate experiment), working quickly on the benchtop is generally acceptable. However, the core principle is to minimize exposure. Do not leave the container open to the air for extended periods. For any storage duration beyond immediate use, backfilling the container with an inert gas like argon or nitrogen before sealing is a strongly recommended best practice to prevent slow, cumulative oxidative damage.[2]
Q3: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What practical steps does this require?
A3: "Hygroscopic" means the material readily absorbs moisture from the atmosphere.[2] This has two major implications for a researcher:
-
Inaccurate Measurements: If the compound absorbs water, the weight you measure will not be the pure compound, leading to errors in solution concentration.
-
Chemical Instability: Water can act as a reactant or catalyst for degradation.
To mitigate this, always store the container tightly sealed, preferably in a desiccator. When handling, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.
Q4: What chemical classes are incompatible with this compound?
A4: The primary incompatibility to be aware of is with strong oxidizing agents .[5] These can react with the pyridine ring or the methoxy group. Additionally, avoid exposure to strong acids or bases, as these can catalyze hydrolysis or other reactions, particularly if moisture is present.[4] Always store it separately from such reagents.
Section 3: Troubleshooting Guide: When Experiments Go Wrong
Encountering unexpected results can be frustrating. This guide helps you troubleshoot potential issues related to the storage and stability of this compound.
Issue 1: My solid compound appears discolored or clumpy.
-
Potential Cause: This is often a sign of significant degradation, likely due to a combination of moisture absorption (clumping) and oxidation or photolytic degradation (discoloration). This can occur if the container seal has failed or if it was stored improperly.
-
Recommended Action:
-
Do not use the material for critical experiments.
-
Perform a quality control check (e.g., HPLC, NMR) to assess purity.
-
If purity is compromised, procure a new batch and review your storage protocol to prevent recurrence.
-
Issue 2: I'm observing new peaks in my HPLC/LC-MS analysis that were not present in the initial QC.
-
Potential Cause: This is a classic indicator of chemical degradation. The retention times of the new peaks can provide clues to the degradation pathway (e.g., more polar compounds may elute earlier in reverse-phase chromatography, suggesting oxidation or hydrolysis).[4]
-
Recommended Action:
-
Correlate with Storage History: Review how the material was stored. Was it exposed to light? Was the container properly sealed?
-
Consider Forced Degradation Studies: To identify the degradants, you can perform controlled studies (e.g., exposing a small sample to heat, light, acid, base, or an oxidant) and compare the resulting chromatograms.[4] This can help confirm the degradation pathway.
-
Implement Corrective Storage: Immediately move the stock material to the recommended optimal conditions (4°C, dark, inert, dry).
-
Issue 3: My bioassay results are inconsistent or show a loss of compound activity.
-
Potential Cause: If your assay is robust and other reagents are verified, the issue may lie with the integrity of your this compound stock. A loss of purity means a lower effective concentration, leading to diminished or variable activity.
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare solutions fresh from the solid stock for each experiment. Avoid using old solutions, as the compound may have limited stability in certain solvents.
-
Verify Stock Purity: Run a QC check on your solid stock material. If it has degraded, all solutions made from it will be compromised.
-
Aliquot Your Stock: To prevent contamination or degradation of the entire batch, it is best practice to aliquot the solid into smaller, single-use vials upon receipt.
-
Section 4: Protocols and Workflows
Protocol 4.1: Recommended Procedure for Aliquoting Solid Compound
This protocol is designed to preserve the integrity of a new batch of this compound for long-term use.
-
Preparation: Work in a controlled environment with low humidity. Have appropriately sized, pre-labeled amber glass vials with PTFE-lined caps ready.
-
Equilibration: If the main container is refrigerated, allow it to warm to ambient temperature for at least 30-60 minutes before opening to prevent water condensation.
-
Inert Environment: If possible, perform the aliquoting in a glove box under a nitrogen or argon atmosphere. If not available, work quickly and efficiently in a well-ventilated area.
-
Dispensing: Weigh the desired amount of solid into each vial.
-
Inert Gas Purge: Gently flush the headspace of each vial with a stream of inert gas for 5-10 seconds.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Storage: Place the aliquoted vials in a labeled secondary container and store at 4°C in the dark.
Workflow 4.2: Troubleshooting Storage-Related Issues
The following diagram outlines a logical workflow for diagnosing and resolving issues that may be linked to improper compound storage.
Sources
Identifying degradation products of 1-(5-Methoxypyridin-3-yl)ethanone
A Guide to Identifying and Characterizing Degradation Products
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and identifying the potential degradation products of 1-(5-Methoxypyridin-3-yl)ethanone. The information herein is designed to support stability studies, impurity profiling, and the development of robust analytical methods.
Frequently Asked Questions (FAQs) on the Stability and Degradation of this compound
Q1: What are the primary sites of instability on the this compound molecule?
Answer: The structure of this compound possesses several functional groups that can be susceptible to degradation under various stress conditions. The primary sites of potential instability are:
-
The Methoxy Group (-OCH₃): This ether linkage can be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of a hydroxyl group.
-
The Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potential site for oxidation, leading to the formation of an N-oxide. The pyridine ring itself can also undergo photodegradation.[1][2]
-
The Acetyl Group (-COCH₃): The methyl group of the acetyl moiety can be a site for oxidation.
-
The Overall Aromatic System: Under high-energy conditions, such as intense UV light or high temperatures, the pyridine ring can undergo more complex degradation, including ring opening or polymerization.[3]
Q2: What degradation products should I anticipate under hydrolytic conditions (acidic and basic)?
Answer: Under hydrolytic stress, the most probable degradation pathway involves the methoxy group.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the ether oxygen of the methoxy group can be protonated, making it a good leaving group. Subsequent nucleophilic attack by water would lead to the cleavage of the methyl group, resulting in the formation of 1-(5-hydroxypyridin-3-yl)ethanone . The pyridine nitrogen can also be protonated in acidic conditions, which may influence the overall reaction rate.
-
Base-Catalyzed Hydrolysis: This molecule is expected to be relatively stable under basic conditions. The C-O bond of the methoxy group is generally resistant to cleavage by bases. However, extremely harsh basic conditions combined with high temperatures might promote other, less common degradation pathways.
The diagram below illustrates the proposed acid-catalyzed hydrolysis pathway.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Q3: What are the likely degradation products resulting from oxidative stress?
Answer: Oxidation can occur at several sites on the molecule. The use of a common oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides, which is a characteristic reaction of pyridine and its derivatives.
-
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form 1-(5-methoxy-1-oxido-pyridin-3-yl)ethanone . This is often a primary degradation product under oxidative conditions.
-
Side-Chain Oxidation: While less common, it is possible for the acetyl group to undergo oxidation, although this typically requires more aggressive oxidizing agents or catalysts.
The proposed N-oxidation pathway is shown below.
Caption: Proposed pathway for N-oxidation.
Q4: How is this compound affected by photolytic and thermal stress?
Answer:
-
Photolytic Degradation: Pyridine-containing compounds can be susceptible to photodegradation upon exposure to UV light.[1][2][4] The degradation pathways can be complex, potentially leading to the formation of hydroxylated species, or even ring-opening products such as succinic acid and glutaric acid, as seen with pyridine itself.[3] For this compound, one might expect the formation of various photoproducts, and it is crucial to use a high-resolution analytical technique like HPLC-MS to detect and identify these species.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products will depend on the temperature and atmosphere (e.g., inert vs. oxidative). Pyrolysis of related compounds can lead to the formation of a variety of volatile products through complex free-radical mechanisms.[5][6] It is recommended to perform thermal stress studies in a controlled environment and analyze any resulting products by techniques such as GC-MS if volatile degradants are expected.
Troubleshooting Guide
Scenario 1: I see an unexpected peak in my HPLC chromatogram after my sample was exposed to acidic conditions.
-
Probable Cause: This is likely the hydroxylated degradation product, 1-(5-hydroxypyridin-3-yl)ethanone , resulting from the hydrolysis of the methoxy group.
-
Troubleshooting Steps:
-
Check the Retention Time: The hydroxylated product is more polar than the parent compound and should have a shorter retention time on a reverse-phase HPLC column.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the new peak. The expected mass for 1-(5-hydroxypyridin-3-yl)ethanone (C₇H₇NO₂) is approximately 137.13 g/mol , which is 14 mass units less than the parent compound (C₈H₉NO₂, MW: 151.16 g/mol ).
-
Confirm with a Standard: If possible, synthesize or purchase a reference standard of the suspected degradation product to confirm its identity by comparing retention times and mass spectra.
-
Scenario 2: My sample has developed a slight yellow color and a new peak appears in the chromatogram after being stored in a solution containing a mild oxidizing agent.
-
Probable Cause: This is likely due to the formation of the N-oxide of the parent compound.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: The N-oxide will have a mass that is 16 units higher than the parent compound (expected mass approx. 167.16 g/mol ). Confirm this using LC-MS.
-
UV Spectrum: The formation of the N-oxide may cause a shift in the UV spectrum. Compare the UV spectrum of the new peak with that of the parent compound using a PDA detector.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[7][8][9] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7]
Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-48 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | Dry Heat | 80 °C | 48 hours |
| Photolytic | UV light (e.g., 254 nm) & Visible light | Room Temp. | 24-48 hours |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Application of Stress:
-
For Hydrolysis: Mix 1 mL of the stock solution with 1 mL of the acidic or basic solution.
-
For Oxidation: Mix 1 mL of the stock solution with 1 mL of the hydrogen peroxide solution.
-
For Thermal Stress: Place a solid sample of the compound in a controlled temperature oven. Also, subject a solution of the compound to the same thermal stress.
-
For Photolytic Stress: Expose a solution of the compound to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation.
-
Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method (see Protocol 2).
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Protocol 2: Generic Stability-Indicating HPLC-UV/MS Method
This method is a starting point and should be optimized and validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV/PDA Detector: Monitor at a suitable wavelength (e.g., 270 nm) or scan a range (e.g., 200-400 nm).
-
Mass Spectrometer: Use electrospray ionization (ESI) in positive ion mode to identify the masses of the parent compound and any degradation products.
-
References
- PubMed. (n.d.). UV Photolysis for Accelerating Pyridine Biodegradation.
- MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation].
- ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF.
- PMC - NIH. (n.d.). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria.
- PMC - NIH. (n.d.). Oxidative Dearomatization of Pyridines.
- PMC - NIH. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- RSC Publishing. (n.d.). Phosphorylated Derivatives of Hydroxy- and Methoxy-pyridines.
- AKJournals. (2011, December 9). Terpolymerization of p-acetylpyridine oxime, p-methylacetophenone and formaldehyde, and its thermal studies.
- Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Eurasian Chemico-Technological Journal. (2004, June 28). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- (n.d.). III Analytical Methods.
- FRONTIERS IN CHEMICAL SCIENCES. (2021, December 31). Oxidation of Some Dihydropyridine Derivatives Via Different Methods.
- Sigma-Aldrich. (n.d.). 2-Acetylpyridine = 99 1122-62-9.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 886364-74-5.
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
- (n.d.). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
- SCBT. (n.d.). This compound | CAS 886364-74-5.
- SCBT. (n.d.). This compound | CAS 886364-74-5.
- Sigma-Aldrich. (n.d.). This compound | 886364-74-5.
- (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- PubChem. (n.d.). 3-Acetylpyridine | C7H7NO | CID 9589.
- NIH. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22.
- Wikipedia. (n.d.). 2-Acetylpyridine.
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Sigma-Aldrich. (n.d.). 3-Methoxypyridine 97 7295-76-3.
- Sigma-Aldrich. (n.d.). 5-Acetyl-2-methoxypyridine 97 213193-32-9.
- unodc. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
- PMC - NIH. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- PubChem - NIH. (n.d.). 3-Methoxypyridine | C6H7NO | CID 23719.
- BLDpharm. (n.d.). 886364-74-5|this compound.
- Sigma-Aldrich. (n.d.). This compound | 886364-74-5.
- PubChem. (n.d.). 3-Acetyl-5-bromopyridine | C7H6BrNO | CID 820423.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-methoxypyridine AldrichCPR 95881-83-7.
- PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin.
Sources
- 1. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(5-Methoxypyridin-3-yl)ethanone stands as a valuable building block, its substituted pyridine core appearing in a variety of biologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound: a modern palladium-catalyzed cross-coupling approach and a traditional Grignard reaction-based method. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, scalability, cost, and reaction conditions.
Introduction to this compound
This compound, with the CAS Number 886364-74-5, is a solid at room temperature.[1][2] Its molecular structure, featuring a methoxy group and an acetyl group on a pyridine ring, offers multiple points for further functionalization, making it a versatile precursor in the synthesis of complex pharmaceutical agents.
Comparative Analysis of Synthetic Routes
This guide will dissect two distinct and viable pathways for the synthesis of this compound. Each route will be presented with a detailed experimental protocol, a discussion of the underlying mechanistic principles, and an objective evaluation of its advantages and disadvantages.
Route 1: Palladium-Catalyzed Acylation via Stille Coupling
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[1][3][4] This method is widely used in organic synthesis due to the stability of organostannanes to air and moisture.[3][5]
Route 2: Grignard Reaction with a Nitrile Precursor
The Grignard reaction is a classic and robust method for the formation of carbon-carbon bonds.[2] In this approach, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon, such as the carbon of a nitrile group. Subsequent hydrolysis then yields the desired ketone.[6]
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Stille Coupling | Route 2: Grignard Reaction |
| Starting Material | 3-Bromo-5-methoxypyridine | 5-Methoxynicotinonitrile |
| Key Reagents | Acetyltributylstannane, Pd catalyst | Methylmagnesium bromide |
| Typical Yield | Moderate to High | Moderate to High |
| Reaction Conditions | Anhydrous, inert atmosphere, elevated temperature | Anhydrous, inert atmosphere, low to ambient temperature |
| Scalability | Generally good, catalyst cost can be a factor | Excellent |
| Substrate Scope | Broad for the organohalide component | Generally good, sensitive functional groups may be an issue |
| Toxicity Concerns | High toxicity of organotin reagents | Grignard reagents are highly reactive and moisture-sensitive |
Experimental Protocols
Synthesis of the Common Precursor: 3-Bromo-5-methoxypyridine
A common and crucial starting material for several synthetic approaches is 3-bromo-5-methoxypyridine. A reliable method for its preparation begins with the commercially available 3,5-dibromopyridine.
Protocol for 3-Bromo-5-methoxypyridine Synthesis [7]
-
Under anhydrous conditions, sodium pellets (4.7 g, 0.20 mol) are cautiously added in portions to methanol (180 mL).
-
Following complete dissolution of the sodium, the methanol is removed under reduced pressure. The resulting sodium methoxide is further dried by azeotropic distillation with toluene (100 mL).
-
The dry sodium methoxide is dissolved in anhydrous N,N-dimethylformamide (DMF, 130 mL).
-
To this solution, 3,5-dibromopyridine (32 g, 135 mmol) is added.
-
The reaction mixture is heated to 70 °C for 4 hours.
-
Upon completion, the reaction is cooled and then carefully poured into an ice/water mixture (300 g).
-
The resulting precipitate is collected by filtration and dried under vacuum to afford 3-bromo-5-methoxypyridine. Reported Yield: 62%
Route 1: Detailed Protocol for Stille Coupling
This protocol is a representative procedure for a Stille-type coupling to introduce the acetyl group.
Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-methoxypyridine (1.0 mmol), acetyltributylstannane (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical to prevent the deactivation of the palladium catalyst and the hydrolysis of the organotin reagent. Toluene is a common high-boiling solvent suitable for this reaction. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
Route 2: Detailed Protocol for Grignard Reaction
This protocol outlines the synthesis of the target molecule starting from 5-methoxynicotinonitrile.
Protocol:
-
Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere.
-
Dissolve 5-methoxynicotinonitrile (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.
-
Monitor the reaction by TLC for the consumption of the starting nitrile.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The Grignard reagent is a powerful nucleophile and a strong base, necessitating anhydrous conditions to prevent it from being quenched by water. Diethyl ether is a common solvent for Grignard reactions as it solvates the magnesium species. The acidic workup with ammonium chloride hydrolyzes the intermediate imine to the desired ketone.
Mechanistic Insights
The Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The Stille reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Mechanism of the Grignard Reaction with a Nitrile
Caption: The mechanism of the Grignard reaction with a nitrile.
The Grignard reagent adds to the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[6]
Concluding Remarks for the Practicing Scientist
The choice between these two synthetic routes for this compound will ultimately depend on the specific requirements of the project.
-
For rapid, small-scale synthesis and diversity-oriented approaches , the Stille coupling offers a reliable, albeit more costly and toxic, option with a potentially broad substrate scope for the acylating partner if various organotin reagents are available.
-
For large-scale, cost-effective production , the Grignard reaction is likely the more attractive choice due to its high scalability and the lower cost of the starting materials. However, careful optimization is required to manage the reactivity of the Grignard reagent and ensure compatibility with other functional groups in more complex substrates.
It is imperative for researchers to consider not only the yield and reaction conditions but also the safety, environmental impact, and economic viability of each synthetic route. This guide provides the foundational knowledge to make an informed decision, empowering scientists to efficiently and effectively synthesize this valuable chemical intermediate.
References
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Purity Analysis of 1-(5-Methoxypyridin-3-yl)ethanone
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(5-Methoxypyridin-3-yl)ethanone, a key building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool and contrasts its performance with alternative technologies. The focus is on the practical application and rationale behind method selection, ensuring scientific integrity and robust analytical outcomes.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a substituted pyridine derivative integral to the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount; even trace impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent impurity profiling to ensure patient safety.[1][2] This guide will explore the analytical techniques essential for meeting these rigorous standards.
The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and quantitative power.[3] A well-developed RP-HPLC method can effectively separate the main compound from its process-related impurities and degradation products.
Rationale for Method Development
The goal is to develop a stability-indicating method that can resolve the API from all potential impurities. For this compound, a moderately polar aromatic ketone, a reversed-phase approach is most suitable.
-
Column Selection: A C18 (octadecyl) column is the standard choice, offering excellent hydrophobic retention for a wide range of molecules. Its versatility makes it the ideal starting point for method development.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically required to resolve impurities with varying polarities. The pyridine moiety in the analyte contains a basic nitrogen atom; therefore, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is crucial. This protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.[4]
-
Detection: The aromatic and carbonyl groups in this compound create a strong chromophore, making UV detection highly effective. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity for both the main compound and its impurities.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Sources
Biological activity of 1-(5-Methoxypyridin-3-yl)ethanone vs its analogs
An In-Depth Comparative Guide to the Biological Activity of 1-(5-Methoxypyridin-3-yl)ethanone and Its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the biological activities of derivatives based on the this compound scaffold. While the parent compound, this compound, is primarily recognized as a valuable synthetic intermediate in medicinal chemistry, its structural framework serves as a foundational element for developing a diverse range of biologically active analogs.[1][2] This document delves into the structure-activity relationships (SAR) of these analogs, presenting comparative data on their anticancer, enzyme inhibitory, and antimicrobial properties. We will explore the causal relationships behind experimental designs and provide detailed protocols for key assays, offering researchers and drug development professionals a thorough resource for this promising class of compounds.
The Core Scaffold: this compound
This compound is a solid chemical compound with the empirical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its structure features a pyridine ring, a heterocyclic scaffold prevalent in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.[3] The ring is substituted with two key functional groups:
-
A Methoxy Group (-OCH₃) at the C5 Position: This group is a strong electron-donating group that can influence the molecule's polarity, lipophilicity, and metabolic stability. Its presence and position are critical for modulating interactions with biological targets.[4][5]
-
An Acetyl Group (-C(O)CH₃) at the C3 Position: This ketone group serves as a versatile synthetic handle, allowing for the construction of more complex analogs such as ureas, chalcones, and thiazoles, thereby expanding the potential biological activities.
The strategic importance of this scaffold lies in its utility as a building block for creating libraries of derivatives where systematic modifications can be correlated with changes in biological function.
Comparative Anticancer Activity
Derivatives of the methoxypyridine core have demonstrated significant potential as anticancer agents. The primary mechanism often involves inducing apoptosis (programmed cell death) through various signaling pathways. The strategic addition of functional groups to the core structure dramatically influences cytotoxic potency.
Structure-Activity Relationship (SAR) Insights
Studies on pyridine-based analogs reveal several key SAR trends:
-
Role of Methoxy Groups: The number and position of methoxy groups are critical. An increased number of methoxy substituents can lead to a decrease in the IC₅₀ value (increased activity), though excessive methoxylation can also suppress cytotoxic effects, likely due to increased lipophilicity or steric hindrance.[4][5]
-
Influence of Hydroxyl Groups: Incorporating hydroxyl (-OH) groups can enhance cytotoxicity. For example, replacing a methoxy group with a hydroxyl group can introduce new hydrogen bonding opportunities with target proteins and has been shown to decrease IC₅₀ values significantly.[5]
-
Urea Moiety Integration: The addition of arylurea functionalities to the pyridine ring has yielded highly potent anticancer compounds. These modifications can enhance binding to target proteins and trigger apoptotic pathways. For instance, 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown potent activity against colon (HCT-116) and lung (A549) cancer cell lines, with some analogs exhibiting potency comparable to the chemotherapy drug Doxorubicin.[6] The substitution on the aryl ring of this moiety further refines the activity.[6]
Comparative Data: Anticancer Potency (IC₅₀)
| Compound/Analog Class | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 (Colon) | 2.71 ± 0.16 | Pyridine-urea scaffold with a specific aryl substitution. | [6] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 (Lung) | 3.22 ± 0.2 | Pyridine-urea scaffold with a specific aryl substitution. | [6] |
| Doxorubicin (Reference Drug) | HCT-116 (Colon) | 3.10 ± 0.22 | Standard chemotherapeutic agent. | [6] |
| Doxorubicin (Reference Drug) | A549 (Lung) | 2.93 ± 0.28 | Standard chemotherapeutic agent. | [6] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF (Methoxyflavone Analog) | MCF-7 (Breast) | 3.71 | Methoxy and hydroxy substitutions on a flavone core. | [4] |
| Sideritoflavone (Methoxyflavone Analog) | MCF-7 (Breast) | 4.9 | Methoxy and hydroxy substitutions on a flavone core. | [4] |
Workflow for Anticancer Drug Screening
The process of identifying and validating potential anticancer agents from a core scaffold follows a structured pipeline.
Caption: General workflow for anticancer drug discovery.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of synthesized analogs on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Comparative Enzyme Inhibitory Activity
Methoxypyridine derivatives have been investigated as inhibitors of various enzymes crucial in disease pathology, including cholinesterases (implicated in Alzheimer's disease) and protein kinases like PI3K/mTOR (implicated in cancer).
Structure-Activity Relationship (SAR) Insights
-
Cholinesterase Inhibition: For pyridine diamine derivatives, the length of the aliphatic chain linking the pyridine core to another aromatic ring significantly impacts inhibitory potency. A six-methylene chain is generally more effective than a five-methylene chain.[7] Furthermore, substitutions on the terminal phenyl ring, such as halogens, can reduce inhibitory activity against acetylcholinesterase (AChE).[7]
-
PI3K/mTOR Inhibition: In the design of PI3K/mTOR dual inhibitors, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide structure was identified as a highly potent pharmacophore.[8] Modifications at other parts of the molecule are then used to improve metabolic stability and oral bioavailability while retaining the core's high affinity for the enzyme's active site.[8]
-
Carbonic Anhydrase (CA) Inhibition: Coumarin derivatives linked to a pyridine moiety have shown selective and potent inhibition of tumor-associated CA isoforms IX and XII.[9] These compounds are believed to work by hydrolyzing to form 2-hydroxy-cinnamic acid derivatives, which then interact with the enzyme's active site.[9]
Comparative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | Inhibition Metric | Key Structural Features | Reference |
| Pyridine Diamine Analog (Compound 25) | EeAChE | 73% inhibition @ 9 µM | Unsubstituted phenyl ring, six-methylene linker. | [7] |
| Pyridine Diamine Analog (Compound 26/27) | EeAChE | 24-30% inhibition @ 9 µM | Para-halogenated phenyl ring, six-methylene linker. | [7] |
| Sulfonamide Methoxypyridine Derivative | PI3Kα | IC₅₀ = 0.2 nM | Hetero-linker in the structure. | [8] |
| Coumarin-Pyridine Hybrid (Compound 2b) | hCA XII | Kᵢ = 12.7 nM | Coumarin linked to a chelate unit on the pyridine. | [9] |
| Coumarin-Pyridine Hybrid (Compound 2b) | hCA IX | Kᵢ = 44.5 nM | Coumarin linked to a chelate unit on the pyridine. | [9] |
Signaling Pathway: PI3K/mTOR Inhibition
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Comparative Antimicrobial Activity
The pyridine scaffold is also a component of many antibacterial and antifungal agents. Analogs derived from this compound, particularly those fused with other heterocyclic systems like thiazole, have shown promising antimicrobial properties.
Structure-Activity Relationship (SAR) Insights
-
Thiazolo[4,5-b]pyridines: This class of fused heterocycles has demonstrated notable activity. The nature of the substituent at the C7 position of the thiazolopyridine core is a key determinant of potency and spectrum. For example, a 7-(3,4-dimethoxyphenyl) substitution (compound 3g) showed potent effects against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[3]
-
Oxazolidinones: Incorporating a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone structure has led to potent antibiotics against Gram-positive bacteria, including drug-resistant strains.[10] These compounds act by inhibiting the initial stages of bacterial protein synthesis, a mechanism that avoids cross-resistance with many other antibiotic classes.[10]
Comparative Data: Antimicrobial Potency (MIC)
| Compound/Analog Class | Target Organism | MIC (µM) | Key Structural Features | Reference |
| Thiazolo[4,5-b]pyridine (Compound 3g) | P. aeruginosa | 0.21 | 7-(3,4-Dimethoxyphenyl) substituent. | [3] |
| Thiazolo[4,5-b]pyridine (Compound 3g) | E. coli | 0.21 | 7-(3,4-Dimethoxyphenyl) substituent. | [3] |
| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone (Compound 7j) | Gram-positive bacteria | 0.25 µg/mL | Pyrimidine substituted piperazine moiety. | [10] |
| Linezolid (Reference Drug) | Gram-positive bacteria | ~2.0 µg/mL | Standard oxazolidinone antibiotic. | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. This typically creates a range of 8-12 concentrations.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, including a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity compared to the positive control.
Conclusion
The this compound core is a highly versatile and productive scaffold in medicinal chemistry. While the parent molecule's primary role is that of a synthetic precursor, its analogs exhibit a wide spectrum of potent biological activities. The strategic manipulation of functional groups on the pyridine ring and the acetyl moiety allows for the fine-tuning of activity against cancer cells, pathogenic microbes, and critical metabolic enzymes. The structure-activity relationships highlighted in this guide underscore the importance of rational design in drug discovery. The potent anticancer activity of pyridine-urea hybrids, the selective enzyme inhibition by sulfonamide and coumarin derivatives, and the robust antimicrobial effects of thiazolopyridines and oxazolidinones collectively demonstrate the immense therapeutic potential harbored within the chemical space surrounding this core structure. Future research should continue to explore novel functionalizations and fused-ring systems to develop next-generation therapeutics with enhanced potency and selectivity.
References
- Magentini, S., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Tan, X. E., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
- Reddy, V. R., et al. (2022). Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed Central.
- Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
- Gouda, M. A., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. PubMed Central.
- Li, P., et al. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI.
- Gomas, S. S., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry.
- Queiroz, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central.
- Zhang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health.
- Bua, S., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.
- Taha, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
Sources
- 1. 886364-74-5|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost Analysis of Synthetic Routes to 1-(5-Methoxypyridin-3-yl)ethanone: A Guide for Researchers
Introduction
1-(5-Methoxypyridin-3-yl)ethanone is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a valuable intermediate for accessing a diverse range of biologically active molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in the fields of drug discovery and chemical process development. This guide provides an in-depth comparative analysis of several potential synthetic routes to this compound, with a primary focus on the cost-effectiveness of each approach. While specific, detailed protocols for the synthesis of this exact molecule are not widely published, this guide constructs plausible and scientifically sound synthetic pathways based on established organic chemistry principles and analogous transformations reported in the literature. The analysis will delve into the cost of starting materials, reagents, and the overall efficiency of each proposed method, offering valuable insights to guide your synthetic strategy.
Core Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound are evaluated in this guide. Each route utilizes a different commercially available starting material, leading to variations in cost, reaction complexity, and overall efficiency. The proposed routes are:
-
Organometallic Acetylation of 3-Bromo-5-methoxypyridine: This approach involves the conversion of the bromo-substituted pyridine into a more reactive organometallic intermediate (organolithium or Grignard reagent), followed by quenching with an acetylating agent.
-
Grignard Addition to 3-Cyano-5-methoxypyridine: This method utilizes the reaction of a Grignard reagent with the cyano group of 3-cyano-5-methoxypyridine to form the desired ketone after hydrolysis.
-
Friedel-Crafts Acylation of 3-Methoxypyridine: This classic approach aims to directly introduce the acetyl group onto the pyridine ring. However, the electron-deficient nature of the pyridine ring presents significant challenges for this type of electrophilic aromatic substitution.[1]
The following sections will provide a detailed breakdown of each of these synthetic pathways, including proposed experimental protocols, a thorough cost analysis, and a discussion of the advantages and disadvantages of each method.
Method 1: Organometallic Acetylation of 3-Bromo-5-methoxypyridine
This strategy is a versatile and commonly employed method for the functionalization of aryl halides. The core principle involves a halogen-metal exchange to generate a nucleophilic organometallic species, which can then react with an electrophilic acetyl source.
Synthesis via Organolithium Intermediate
Reaction Scheme:
Sources
A Comparative Guide to the Analytical Application of 1-(5-Methoxypyridin-3-yl)ethanone as a Reference Standard
In the rigorous landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the use of well-characterized reference standards, which serve as the benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations.[1][2][3] This guide provides an in-depth technical comparison of utilizing 1-(5-Methoxypyridin-3-yl)ethanone as an in-house, qualified reference standard versus relying on established pharmacopeial standards. We will explore the necessary qualification protocols, present comparative analytical methodologies, and offer field-proven insights into best practices.
The Foundational Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[2] Its purpose is multifaceted:
-
Identity Confirmation: To verify that the correct compound is present.
-
Purity Assessment: To accurately quantify impurities and degradation products.[2]
-
Assay (Strength) Determination: To measure the concentration of the API in a drug substance or product.
-
Method Validation: To ensure analytical methods are accurate, precise, and reliable for their intended purpose.[4][5][6]
Regulatory bodies like the FDA and international organizations such as the ICH mandate the use of appropriate reference standards to ensure drug safety and efficacy.[7][8] These standards are broadly categorized, and understanding this hierarchy is crucial for their correct application.
Caption: A logical workflow for the in-house qualification of a reference standard.
The first step is to unequivocally confirm the chemical structure. A combination of spectroscopic methods is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To verify the molecular weight (151.16 g/mol ).
-
Infrared Spectroscopy (IR): To confirm the presence of key functional groups (e.g., C=O, C-O-C, pyridine ring).
The cornerstone of qualification is an accurate and precise purity assay. Due to the basic nature of the pyridine ring, chromatographic method development requires careful consideration to prevent poor peak shape.
Causality Behind Method Choices:
-
Peak Tailing: Basic compounds like pyridine derivatives often exhibit peak tailing on standard silica-based C18 columns. [9]This is due to strong ionic interactions between the basic nitrogen atom and acidic residual silanol groups on the stationary phase. [9]* Mitigation Strategy: To achieve a symmetrical peak, the mobile phase pH can be adjusted to suppress silanol ionization, or an end-capped, high-purity silica column can be used. Mixed-mode or polar-embedded phases also offer alternative selectivity. [9][10] Recommended HPLC-UV Method:
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Minimizes silanol interactions, improving peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensures analyte is in a consistent ionic state. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes, hold for 5 min | Ensures elution of the main component and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures run-to-run reproducibility. |
| Detection (UV) | 254 nm or Max Absorbance Wavelength (λmax) | 254 nm is a common wavelength for aromatic compounds; determining λmax via a diode array detector is recommended for optimal sensitivity. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overload. |
Purity Calculation: The purity is determined by area normalization, where the main peak area is expressed as a percentage of the total area of all detected peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
For a reference standard, the target purity should be ≥99.5%.
A reference standard must be stable under defined storage conditions. [11]* Forced Degradation: The material is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to understand its degradation pathways. This is crucial for developing a stability-indicating analytical method.
-
Long-Term Stability: The standard is stored under recommended conditions (e.g., 4°C, desiccated) and re-tested at set intervals (e.g., 6, 12, 24 months) to establish a re-test date. [11]
Conclusion for the Practicing Scientist
While pharmacopeial reference standards from bodies like the USP represent the gold standard for regulatory compliance and final product testing, they are not always available or practical for every stage of research and development. [7][12]this compound, when subjected to the rigorous, multi-step qualification protocol detailed in this guide, can serve as a reliable and scientifically sound in-house or secondary reference standard.
The key to trustworthiness lies not in the source of the material, but in the documented evidence of its identity, purity, and stability. By following a systematic approach to characterization and implementing a robust chromatographic method that accounts for the specific chemical nature of pyridine derivatives, researchers can create a dependable analytical standard. This enables accurate data generation, facilitates process control, and ultimately supports the development of safe and effective medicines.
References
- Types of Reference Standards Used in the Pharmaceutical Industry.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]
- Validation of Impurity Methods, Part II.
- HPLC Methods for analysis of Pyridine.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Paper chromatography of pyridine deriv
- Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- This compound | 886364-74-5. Sigma-Aldrich (Chinese). [Link]
- Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-. PubChem. [Link]
- Stability Studies | Testing of Pharmaceutical Products. Ascendia Pharma. [Link]
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Pharma QC用分析用標準物質 [sigmaaldrich.com]
- 4. particle.dk [particle.dk]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. USP Reference Standards [usp.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone
Introduction: The Significance of the 3-Acetyl-5-methoxypyridine Scaffold
The 1-(5-methoxypyridin-3-yl)ethanone motif is a cornerstone in contemporary medicinal chemistry and drug development. As a substituted pyridine, it serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active agents. The pyridine ring's inherent electronic properties and its capacity for hydrogen bonding make it a privileged scaffold, while the methoxy and acetyl groups at the C5 and C3 positions, respectively, provide critical vectors for molecular recognition and further synthetic elaboration.[1] The challenge, however, lies in the efficient and regioselective introduction of the acetyl group onto the electron-deficient pyridine core, particularly at the C3 position.[2]
This guide provides an in-depth comparison of modern catalytic strategies for the synthesis of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of each method, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal catalytic system for their specific needs, balancing yield, scalability, and operational safety.
Overview of Synthetic Strategies: A Cross-Coupling Approach
The most robust and versatile pathway to this compound involves the formation of a carbon-carbon bond at the C3 position of a suitable pyridine precursor. Palladium-catalyzed cross-coupling reactions are the industry standard for such transformations due to their high functional group tolerance, reliability, and the extensive catalytic toolkit available.[3] The general workflow commences with a 3-halo-5-methoxypyridine, typically 3-bromo-5-methoxypyridine, which is then coupled with a reagent that serves as an acetyl group donor or a synthetic equivalent.
The primary catalytic methods we will compare are:
-
Suzuki-Miyaura Coupling: Utilizes organoboron reagents.
-
Stille Coupling: Employs organotin reagents.
-
Sonogashira Coupling: Involves terminal alkynes, followed by hydration.
-
Negishi Coupling: Uses organozinc reagents.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for synthesizing the target ketone via various cross-coupling methods.
Comparative Analysis of Palladium-Catalyzed Systems
The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yield and purity. The following sections provide a head-to-head comparison of the most effective catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki reaction is often the first choice for C-C bond formation due to the operational simplicity and the relatively low toxicity and high stability of the requisite boronic acid or ester reagents.[4][5] The reaction is tolerant of a wide range of functional groups and can often be run using aqueous base solutions, which simplifies workup and improves its green chemistry profile.[6][7]
Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Performance Data: The following table summarizes experimental results for the Suzuki coupling of 3-bromo-5-methoxypyridine with various acetyl-group donors.
| Catalyst System | Acetyl Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Vinyl acetate / DPEphos | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 | [8] (analogous) |
| Pd(PPh₃)₄ | Acetylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 12 | ~70-80 | General Protocol |
| Pd(OAc)₂ / SPhos | Potassium acetyltrifluoroborate | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >90 | [6] |
Experimental Protocol (General, based on[6])
-
To a reaction vial, add 3-bromo-5-methoxypyridine (1.0 mmol), potassium acetyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0 mmol) to the vial.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 60°C with vigorous stirring for 6 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Expert Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the oxidative addition of the aryl bromide and accelerates the reductive elimination step, allowing for lower catalyst loadings and milder reaction temperatures.[6]
Stille Coupling
The Stille reaction is a powerful and versatile method that couples organotin reagents with organic halides.[9] A key advantage is the stability of organostannanes to air and moisture, and their tolerance for a vast range of functional groups, as they do not require activation by a base.[10] The primary drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove completely from the final product.[11]
Mechanism: The catalytic cycle is similar to the Suzuki coupling but does not require a base for the transmetalation step. The driving force for transmetalation is the formation of a stable tin-halide bond.[9]
Performance Data:
| Catalyst System | Acetyl Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | Tributyl(1-ethoxyvinyl)stannane | None | Toluene | 110 | 14 | 88 (followed by hydrolysis) | [12] |
| Pd(PPh₃)₄ | Tributyl(1-ethoxyvinyl)stannane | LiCl | Toluene | 100 | 12 | 91 (followed by hydrolysis) | [11] |
| Pd(dppf)Cl₂ | Tributyl(acetyl)stannane | None | DMF | 80 | 8 | ~75 | [13] (analogous) |
Experimental Protocol (Based on[12])
-
In a Schlenk tube under an argon atmosphere, dissolve 3-bromo-5-methoxypyridine (1.0 mmol) and tributyl(1-ethoxyvinyl)stannane (1.1 mmol) in anhydrous, degassed toluene (10 mL).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.08 mmol, 8 mol%) to the solution.
-
Seal the tube and heat the mixture to 110°C for 14 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Dissolve the residue in THF (10 mL) and add 2M HCl (5 mL). Stir at room temperature for 1 hour to hydrolyze the enol ether.
-
Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography, potentially with a potassium fluoride (KF) wash to remove tin residues.
Expert Insight: The use of a 1-ethoxyvinylstannane reagent followed by acidic workup is a common and effective strategy to introduce an acetyl group. This two-step sequence often provides higher yields and cleaner reactions than using a more reactive but less stable acetylstannane directly. The addition of LiCl can accelerate the transmetalation step, particularly for less reactive halides.[11]
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and copper(I).[14][15] To synthesize the target ketone, an alkyne such as trimethylsilylacetylene is coupled, followed by deprotection and hydration of the resulting alkyne. While this adds a step, the reaction conditions are exceptionally mild, and the starting alkynes are readily available.[14]
Mechanism: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[15]
Performance Data (for the coupling step):
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Ethynyltrimethylsilane | Et₃N | THF | 25 (RT) | 6 | >95 | [16] |
| Pd(PPh₃)₄ / CuI | 2-Methyl-3-butyn-2-ol | i-Pr₂NH | DMF | 60 | 4 | 92 | [17] (analogous) |
Experimental Protocol (Two Steps, based on[16]) Step 1: Sonogashira Coupling
-
To a flask, add 3-bromo-5-methoxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add degassed THF (10 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Add ethynyltrimethylsilane (1.5 mmol) dropwise and stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate. Purify via chromatography to obtain the silyl-protected alkyne.
Step 2: Hydration
-
Dissolve the purified alkyne (1.0 mmol) in formic acid (5 mL).
-
Add sulfuric acid (0.1 mmol) and heat the mixture to 80°C for 2 hours.
-
Cool, carefully neutralize with aqueous NaOH, and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the final ketone.
Expert Insight: The Sonogashira reaction's mild, room-temperature conditions make it ideal for substrates with sensitive functional groups.[14] The subsequent hydration step is robust, but the overall two-step process may be less atom-economical than direct coupling methods.
Summary and Recommendations
Each catalytic method offers a viable route to this compound, but the optimal choice depends on the specific priorities of the research setting.
| Catalyst System | Key Advantages | Key Disadvantages | Best For... |
| Suzuki Coupling | Low toxicity of reagents; stable reagents; often mild conditions; "green" potential. | Requires a base for activation; potential for boronic acid homo-coupling. | General purpose synthesis, scalability, and process development where toxicity is a major concern. |
| Stille Coupling | Highly versatile; no base needed; tolerant of most functional groups. | High toxicity of tin reagents and byproducts; difficult purification. | Complex molecule synthesis where other methods fail and rigorous purification is possible. |
| Sonogashira Coupling | Extremely mild reaction conditions (often room temp); high yields for the coupling step. | Requires a two-step sequence (coupling then hydration); use of copper co-catalyst. | Synthesizing derivatives with thermally or base-sensitive functional groups. |
| Negishi Coupling | High reactivity; can couple sp³ centers. | Organozinc reagents are often moisture/air sensitive and must be prepared in situ. | Situations requiring high reactivity where substrate sensitivity is not an issue. |
Recommendation for Drug Development Professionals:
For most applications in a drug discovery and development context, the Suzuki-Miyaura coupling represents the best balance of efficiency, safety, and operational simplicity. The use of advanced catalyst systems, such as those employing bulky phosphine ligands like SPhos with potassium trifluoroborate salts, provides high yields under mild conditions, minimizing the risk of side reactions and simplifying scale-up operations. While the Stille coupling offers excellent chemical performance, the associated toxicity and purification challenges of organotin compounds make it less desirable for producing pharmaceutical intermediates.
References
- Pyridine C(sp2)
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC, NIH.
- meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library.
- Negishi coupling. chemeurope.com.
- Sonogashira coupling. Wikipedia.
- Stille reaction. Wikipedia.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Peking University.
- Stille Coupling. Chemistry LibreTexts.
- Negishi Coupling. Organic Chemistry Portal.
- Stille Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- M
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Benchchem.
Sources
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-c bond-forming reactions: Topics by Science.gov [science.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the Structural Validation of Novel 1-(5-Methoxypyridin-3-yl)ethanone Derivatives
This guide provides an in-depth, objective comparison of the critical analytical techniques used to validate the structures of newly synthesized 1-(5-methoxypyridin-3-yl)ethanone derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each step contributes to a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require not just data, but absolute confidence in their molecular architecture.
The Analytical Triad: A Multi-Pronged Strategy for Certainty
No single analytical technique, however powerful, can provide a complete and infallible picture of a novel molecule.[1] A robust validation strategy relies on the convergence of data from orthogonal methods. For compounds like this compound derivatives, the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography forms the gold standard. This multi-pronged approach ensures that the determined structure is consistent across different physical principles of measurement, providing the highest level of confidence.
dot graph TD A[Start: Synthesized Novel Derivative] --> B{Initial Purity Check (LC-MS)}; B --> C[NMR Spectroscopy ¹H, ¹³C, 2D NMR Primary Structure & Connectivity]; B --> D[Mass Spectrometry High-Resolution MS (HRMS) Molecular Formula & Weight]; C --> F{Data Congruent?}; D --> F; F -- Yes --> G[Validated Structure]; F -- No --> H[Re-evaluate Synthesis & Purification]; H --> A; G --> I{Absolute Stereochemistry or Unresolved Ambiguity?}; I -- Yes --> J[X-ray Crystallography Definitive 3D Structure]; I -- No --> K[Final Report]; J --> K;
end
Figure 1: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[2][3] It is unparalleled in its ability to map out atomic connectivity, often allowing for the complete assignment of a molecule's constitution.
Expertise in Action: Why NMR is Foundational
NMR is indispensable because it probes the chemical environment of individual nuclei (typically ¹H and ¹³C). The resulting spectrum provides three key pieces of information:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus, allowing us to distinguish between protons or carbons in different parts of the molecule (e.g., aromatic vs. aliphatic). For our target compounds, the electron-withdrawing nature of the pyridine ring and the carbonyl group, along with the electron-donating methoxy group, creates a distinct and predictable pattern of chemical shifts.[4][5][6]
-
Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents. This provides a quantitative count of protons in each unique environment.
-
Spin-Spin Coupling (J): This phenomenon, observed as signal splitting, reveals the number of neighboring protons, allowing us to piece together molecular fragments.
For a novel this compound derivative, we would expect to see characteristic signals for the methoxy group, the acetyl methyl group, and the three distinct protons on the pyridine ring. The coupling patterns between the pyridine protons are particularly diagnostic of the substitution pattern.
dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/7p40Z5v.png"]; a [pos="0,0!"]; }
Figure 2: Core structure of this compound.
Self-Validating Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound. The purity is critical, as impurities will complicate the spectrum.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Causality: Chloroform-d (CDCl₃) is a good first choice for many organic compounds due to its excellent dissolving power and minimal signal overlap. If the compound has limited solubility or acidic protons that exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm. Modern spectrometers can often lock on the deuterium signal of the solvent, but TMS remains the definitive reference.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure proper shimming to achieve high resolution and symmetrical peak shapes.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[7]
-
For Added Confidence: If any ambiguity remains, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.
-
Data Interpretation & Comparison
The acquired data should be compared against expected values for the proposed structure. Any significant deviation warrants further investigation.
Table 1: Hypothetical NMR Data for a Novel Derivative (Example: 1-(2-chloro-5-methoxypyridin-3-yl)ethanone)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -C(=O)CH₃ | 2.65 | Singlet | 3H | 28.5 |
| -OCH₃ | 3.95 | Singlet | 3H | 56.2 |
| Pyridine H-4 | 8.10 | Doublet | 1H | 138.1 |
| Pyridine H-6 | 8.45 | Doublet | 1H | 145.3 |
| Pyridine C-2 | - | - | - | 150.4 |
| Pyridine C-3 | - | - | - | 130.2 |
| Pyridine C-5 | - | - | - | 155.8 |
| -C=O | - | - | - | 198.7 |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential complementary technique that provides the precise molecular weight and, by extension, the molecular formula of a compound.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, capable of measuring mass to within a few parts per million, which severely constrains the possible elemental compositions.
Expertise in Action: Why HRMS is Crucial
While NMR defines the molecular skeleton, HRMS confirms the atomic "building blocks." For a proposed structure, the experimentally determined exact mass must match the calculated theoretical mass for its molecular formula. This serves as a powerful check against unexpected additions, deletions, or substitutions that may have occurred during synthesis. Furthermore, the fragmentation pattern in MS can provide corroborating evidence for the structure's connectivity.[9][10] For this compound derivatives, common fragmentation pathways include the loss of the acetyl group or the methyl radical from the methoxy group.[11]
Self-Validating Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.
-
-
Data Acquisition:
-
The sample is typically introduced via a liquid chromatography (LC) system, which provides an online purification step and separates the target compound from any remaining impurities.
-
Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Causality: ESI is preferred for polar, thermally labile molecules as it gently transfers ions from solution to the gas phase, maximizing the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻) and minimizing premature fragmentation.[12]
-
Acquire the spectrum in a high-resolution mode on an Orbitrap or Time-of-Flight (TOF) mass analyzer.
-
Data Interpretation & Comparison
The primary validation is the match between the observed and calculated exact mass.
Table 2: Hypothetical HRMS Data for a Novel Derivative (Example: 1-(2-chloro-5-methoxypyridin-3-yl)ethanone, C₈H₈ClNO₂)
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Difference (ppm) | Interpretation |
| [M+H]⁺ | 186.0265 | 186.0263 | -1.1 | Confirms Molecular Formula |
| [M-CH₃]⁺ | 171.0030 | 171.0028 | -1.2 | Loss of methyl radical |
| [M-COCH₃]⁺ | 143.0160 | 143.0159 | -0.7 | Loss of acetyl group |
X-ray Crystallography: The Unambiguous Arbiter
When absolute proof of structure, including stereochemistry, is required, single-crystal X-ray crystallography is the definitive technique.[13][14][15] It provides a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.
Expertise in Action: When to Use Crystallography
While powerful, X-ray crystallography is not a routine, high-throughput technique. Its primary role is to:
-
Unambiguously confirm connectivity when NMR and MS data are inconclusive.
-
Determine the absolute configuration of chiral centers, which is impossible with standard NMR or MS.[16]
-
Provide detailed geometric information , such as bond lengths, bond angles, and intermolecular interactions in the solid state.[17]
The main prerequisite—and often the biggest challenge—is the growth of a high-quality single crystal suitable for diffraction.
High-Level Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
This is often more art than science. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system.
-
Crystals are grown through slow evaporation, slow cooling of a saturated solution, or vapor diffusion. A wide range of conditions may need to be screened.
-
-
Data Collection and Structure Solution:
-
A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays.
-
The resulting diffraction pattern is collected and processed.
-
Computational methods are used to solve the phase problem and generate an electron density map, which is then fitted with an atomic model of the molecule. The model is refined to achieve the best possible fit with the experimental data.
-
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| NMR Spectroscopy | Atomic connectivity, molecular environment, proton count.[8][18] | Excellent for detailed structural framework in solution. | Less sensitive than MS; can be complex for large molecules. | 1-10 mg, soluble |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns.[2][8] | High sensitivity, confirms molecular formula. | Does not provide detailed connectivity; isomers can be indistinguishable. | < 1 mg, soluble |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles.[13][17] | Definitive structural proof.[16] | Requires a suitable single crystal; provides solid-state structure only. | < 1 mg, crystalline |
Conclusion
The structural validation of novel this compound derivatives is a systematic process that relies on the logical integration of multiple analytical techniques. The journey begins with NMR and mass spectrometry working in concert to build and confirm the molecular formula and atomic connectivity. For the vast majority of achiral compounds, the congruent data from these two powerful methods provides a sufficient and trustworthy structural assignment. In cases of ambiguity, or when the absolute configuration of a chiral derivative must be known, X-ray crystallography serves as the final, incontrovertible authority. By embracing this multi-technique, self-validating workflow, researchers can proceed with the utmost confidence that the molecules they have so carefully designed and synthesized are, in fact, the molecules they hold in their hands.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Vertex AI Search.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
- Organic Chemistry/Spectroscopy. (n.d.). Wikibooks.
- Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
- Chemical compound - Spectroscopy, Organic, Analysis. (2025). Britannica.
- Absolute Configuration of Small Molecules by Co‐Crystalliz
- Small molecule crystallography. (n.d.). Excillum.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv.
- 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.).
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). ACSJ.
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018).
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 13. rigaku.com [rigaku.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. excillum.com [excillum.com]
- 18. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 1-(5-Methoxypyridin-3-yl)ethanone
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The pyridine core, a common scaffold in medicinal chemistry, serves as a foundational structure for numerous targeted therapies. This guide focuses on compounds derived from 1-(5-Methoxypyridin-3-yl)ethanone, a key building block for a new generation of kinase inhibitors.[1] We will explore the critical process of cross-reactivity profiling, a cornerstone of preclinical safety assessment that informs on a compound's specificity and potential for off-target effects.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of a hypothetical lead compound, "Cmpd-X," against established alternatives, supported by illustrative experimental data and detailed protocols. The objective is to underscore the rationale behind experimental choices and to provide a framework for designing and interpreting robust cross-reactivity studies.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This similarity presents a significant challenge in designing inhibitors that selectively engage the intended target without interacting with other kinases or unrelated proteins.[5][6] Off-target binding can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, potentially derailing an otherwise promising therapeutic candidate.[7] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement for an Investigational New Drug (IND) application but a fundamental aspect of risk mitigation and a predictor of clinical success.[2][4][8]
Our hypothetical lead compound, Cmpd-X , is a novel derivative of this compound designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). The following sections will detail a comparative analysis of Cmpd-X's selectivity profile against a panel of related and unrelated kinases.
Experimental Design: A Multi-Faceted Approach to Profiling
To construct a comprehensive understanding of Cmpd-X's selectivity, a tiered approach is employed, beginning with broad screening panels and progressing to more focused quantitative assays for identified off-targets.[6]
Tier 1: Large-Scale Kinase Panel Screening
The initial assessment involves screening Cmpd-X at a single, high concentration (e.g., 10 µM) against a large panel of kinases (typically >300).[6][9] This provides a broad overview of potential off-target interactions. For this study, we utilized a radiometric filter-binding assay, which directly measures the catalytic activity of each kinase.[9]
Tier 2: Dose-Response Analysis for IC50 Determination
Any kinase exhibiting significant inhibition (e.g., >70%) in the initial screen is subjected to a 10-point dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[6] This quantitative measure allows for a more precise comparison of potency against the primary target versus off-targets.
Tier 3: Orthogonal Binding Assays
To validate the findings from enzymatic assays and to understand the direct binding affinity, orthogonal methods are crucial.[10] We will employ a competitive binding assay to determine the dissociation constant (Kd) for the primary target and key off-targets.[10] Such assays measure the direct interaction between the inhibitor and the kinase, independent of enzymatic activity.[9]
The following diagram illustrates the general workflow for our cross-reactivity profiling:
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Comparative Data Analysis: Cmpd-X vs. Reference Inhibitors
The selectivity of Cmpd-X was benchmarked against two well-characterized EGFR inhibitors: Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor). The data presented below is for illustrative purposes.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Cmpd-X (Hypothetical) | Gefitinib (Reference) | Osimertinib (Reference) |
| EGFR (Primary Target) | 5 | 25 | 12 |
| SRC | 850 | 150 | >10,000 |
| ABL1 | >10,000 | 300 | >10,000 |
| VEGFR2 | 1,200 | 500 | 5,000 |
| HER2 | 75 | 1,000 | 200 |
| LCK | >10,000 | >10,000 | >10,000 |
| p38α | 5,000 | 2,500 | >10,000 |
Table 2: Binding Affinity (Kd in nM) for Selected Kinases
| Kinase Target | Cmpd-X (Hypothetical) |
| EGFR | 3.5 |
| HER2 | 60 |
| SRC | 780 |
Interpretation of Results:
The hypothetical data suggests that Cmpd-X is a highly potent inhibitor of EGFR with an IC50 of 5 nM. Importantly, it demonstrates a favorable selectivity profile compared to Gefitinib, with significantly less activity against SRC and ABL1. While showing some activity against HER2 (IC50 = 75 nM), the selectivity window (15-fold) is promising. The binding affinity data from the orthogonal assay corroborates the enzymatic inhibition results, confirming a high affinity for EGFR.
This level of detailed profiling is essential for predicting potential on- and off-target driven efficacy and toxicity.[11] For instance, the inhibition of VEGFR2 by older generation inhibitors was linked to certain side effects, an activity that appears to be mitigated in Cmpd-X.
Signaling Pathway Context
Understanding where the primary and off-targets reside within cellular signaling pathways is crucial for interpreting the potential biological consequences of cross-reactivity.
Caption: Simplified signaling pathways involving EGFR and potential off-targets.
Detailed Experimental Protocol: Radioligand Competitive Binding Assay
This protocol outlines a representative method for determining the binding affinity (Kd) of a test compound.[12][13][14]
Objective: To determine the inhibitory constant (Ki) and dissociation constant (Kd) of Cmpd-X for EGFR through competitive displacement of a known radiolabeled ligand.
Materials:
-
Recombinant human EGFR protein
-
[³H]-Erlotinib (radioligand)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compound (Cmpd-X) and reference compounds (unlabeled Erlotinib)
-
96-well filter plates (e.g., MultiScreenHTS)[12]
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Cmpd-X and unlabeled Erlotinib in the assay buffer. The concentration range should span at least 3 orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer
-
25 µL of the test compound or reference compound at various concentrations
-
25 µL of [³H]-Erlotinib at a final concentration equal to its Kd (previously determined).
-
25 µL of diluted EGFR protein.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific binding (NSB) from wells containing a high concentration of unlabeled Erlotinib.
-
Determine total binding from wells without any competitor compound.
-
Calculate the percent inhibition for each concentration of Cmpd-X.
-
Plot the percent inhibition against the log concentration of Cmpd-X and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of Cmpd-X, a novel kinase inhibitor derived from this compound, demonstrates its high potency and selectivity for its primary target, EGFR. The multi-tiered approach, combining broad enzymatic screening with quantitative IC50 determination and orthogonal binding assays, provides a robust dataset for preclinical risk assessment.[5] The favorable selectivity profile of Cmpd-X, particularly when compared to earlier-generation inhibitors, highlights its potential as a promising therapeutic candidate with a potentially wider therapeutic window.
Further studies should include cellular assays to confirm on-target and off-target effects in a more physiological context, followed by tissue cross-reactivity (TCR) studies to identify any unexpected binding in a panel of human tissues.[4][8][11] These subsequent investigations will build upon the foundational selectivity data presented here, paving the way for in-vivo efficacy and toxicology studies.
References
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 721-733. [Link]
- Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAMS, D., & Pevarello, P. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Nature Biotechnology, 31(11), 1046–1051. [Link]
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Leach, M. W., Halasz, G. A., Rinaldi, M. G., Vonderfecht, S. L., & Ward, K. W. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
- Anapath Research. (2019, February 26).
- OracleBio. (2022, August 2). A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]
- MilliporeSigma. (n.d.).
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (2012). Assay guidance manual.
- Eurofins Discovery. (n.d.). Off-Target Receptor Binding Profiling Testing. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 131-146. [Link]
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2744. [Link]
- MySkinRecipes. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone. [Link]
Sources
- 1. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone [myskinrecipes.com]
- 2. histologix.com [histologix.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. anapathresearch.com [anapathresearch.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-(5-Methoxypyridin-3-yl)ethanone and its Alternatives in Synthetic Chemistry
Abstract
In the landscape of modern pharmaceutical and materials science, the selection of appropriate synthetic intermediates is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 1-(5-Methoxypyridin-3-yl)ethanone, a key building block, against other structurally and functionally related intermediates. We will dissect its performance in pivotal chemical transformations, supported by experimental data and mechanistic insights, to provide researchers, chemists, and drug development professionals with a robust framework for informed decision-making in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS 886364-74-5) is a substituted pyridyl ketone that has garnered significant interest as a versatile intermediate.[1][2][3][4][5] Its structure, featuring an electron-donating methoxy group and a reactive acetyl moiety on a pyridine scaffold, makes it a valuable precursor for a range of complex molecules. The pyridine ring is a privileged structure in medicinal chemistry, and the specific 3,5-substitution pattern is integral to the architecture of numerous biologically active compounds, including selective COX-2 inhibitors like Etoricoxib.[6][7][8]
The strategic value of this intermediate lies in the dual reactivity it offers: the acetyl group serves as a handle for carbon-carbon bond formation (e.g., aldol condensations, α-functionalization), while the pyridine ring can participate in various cross-coupling reactions. This guide aims to benchmark its performance against two relevant alternatives to illuminate its unique advantages and potential limitations:
-
1-(6-Methylpyridin-3-yl)ethanone: A close structural isomer, useful for probing the electronic and steric effects of substituent placement on the pyridine ring. It is a key building block for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, another important intermediate for Etoricoxib.[8][9][10]
-
4-Methoxyacetophenone: A non-heterocyclic analog, which serves as a baseline to evaluate the influence of the pyridine nitrogen on reactivity.
Comparative Analysis in Key Synthetic Transformations
The utility of a synthetic intermediate is best measured by its performance in a suite of robust and widely used chemical reactions. We will focus on two cornerstone transformations in modern organic synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and base-catalyzed Claisen-Schmidt condensation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, a common motif in pharmaceuticals.[11] The reaction's efficiency is highly sensitive to the electronic nature of the coupling partners. For pyridyl derivatives, the electron-deficient nature of the ring can facilitate oxidative addition, but this is modulated by substituents.
Causality Behind Experimental Choices: The choice of a palladium catalyst system, particularly the ligand, is critical when dealing with heteroaryl halides and their analogs.[12][13] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the challenging oxidative addition of C-Cl bonds and to accelerate the reductive elimination step, leading to higher yields and faster reactions.[12] The base (e.g., K₃PO₄, Cs₂CO₃) is selected to be strong enough to facilitate transmetalation without causing unwanted side reactions.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Data: The following table summarizes typical performance data for the coupling of our benchmarked intermediates (as their corresponding bromo-derivatives) with phenylboronic acid.
| Intermediate | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Commentary |
| 1-(5-Bromo-3-methoxypyridin-3-yl)ethanone | Pd(OAc)₂ / SPhos | 100 | 12 | 85-95 | The electron-donating methoxy group slightly deactivates the ring towards oxidative addition compared to unsubstituted bromopyridine, but modern catalysts overcome this easily.[11] |
| 1-(5-Bromo-6-methylpyridin-3-yl)ethanone | Pd(OAc)₂ / SPhos | 100 | 12 | 80-90 | The methyl group at the 6-position provides some steric hindrance, potentially lowering yields slightly compared to the 5-methoxy analog. |
| 1-(4-Bromophenyl)ethanone | Pd(OAc)₂ / SPhos | 100 | 8 | >95 | As a standard, non-heterocyclic aryl bromide, it generally reacts faster and with higher yields under optimized conditions. |
Claisen-Schmidt Condensation
The Claisen-Schmidt (or aldol) condensation is a fundamental C-C bond-forming reaction to produce α,β-unsaturated ketones, such as chalcones, which are valuable precursors for many heterocyclic compounds.[14][15] The reaction rate and yield are influenced by the acidity of the α-protons of the ketone and the electrophilicity of the aldehyde.
Causality Behind Experimental Choices: A strong base like NaOH or KOH is typically used to deprotonate the methyl group of the acetophenone, forming an enolate. The choice of solvent (often ethanol) allows for the dissolution of reactants while being compatible with the strong base. The reaction is often run at room temperature to minimize side reactions. The electron-withdrawing nature of the pyridine ring in the pyridyl ethanone intermediates is expected to increase the acidity of the α-protons compared to 4-methoxyacetophenone, potentially leading to faster enolate formation.
Performance Data: The table below compares the performance of the intermediates in a Claisen-Schmidt condensation with benzaldehyde.
| Intermediate | Base | Solvent | Time (h) | Typical Yield (%) | Commentary |
| This compound | KOH | Ethanol | 6 | 75-85 | The pyridine nitrogen acts as an electron-withdrawing group, increasing α-proton acidity and facilitating enolate formation. The methoxy group has a lesser, opposing effect. |
| 1-(6-Methylpyridin-3-yl)ethanone | KOH | Ethanol | 6 | 70-80 | Reactivity is comparable to the 5-methoxy isomer, with slight variations possible due to the differing electronic and steric influence of the methyl group. |
| 4-Methoxyacetophenone | KOH | Ethanol | 12 | 80-90 | The strongly electron-donating methoxy group deactivates the carbonyl and reduces the acidity of the α-protons, often requiring longer reaction times or slightly harsher conditions for comparable yields.[14] |
Experimental Protocols
To ensure scientific integrity and provide actionable insights, we present standardized, representative protocols for the discussed transformations.
Protocol: Suzuki-Miyaura Coupling
dot
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
To an oven-dried reaction vial, add the bromo-substituted ketone (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[12]
-
Seal the vial with a septum and cycle between vacuum and an inert atmosphere (Argon) three times.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ketone.
Protocol: Claisen-Schmidt Condensation
Methodology:
-
In a round-bottom flask, dissolve the ketone intermediate (10.0 mmol, 1.0 equiv.) in ethanol (30 mL).
-
Add benzaldehyde (10.0 mmol, 1.0 equiv.) to the solution.
-
Prepare a solution of potassium hydroxide (15.0 mmol, 1.5 equiv.) in ethanol (20 mL) and add it dropwise to the reaction mixture at room temperature with stirring.
-
Continue stirring at room temperature for 6-12 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Conclusion and Recommendations
This comparative analysis demonstrates that while all three benchmarked intermediates are effective in key synthetic transformations, their performance is nuanced by their distinct electronic and steric properties.
-
This compound stands out as a highly valuable and versatile intermediate. Its electron-rich nature, tempered by the withdrawing effect of the pyridine nitrogen, provides a balanced reactivity profile. It performs exceptionally well in modern palladium-catalyzed cross-coupling reactions and reliably undergoes condensation chemistry. It is the intermediate of choice when the 3,5-substituted methoxypyridine motif is a specific requirement for the final target molecule, as is common in medicinal chemistry.[11]
-
1-(6-Methylpyridin-3-yl)ethanone is a viable alternative, though potential steric hindrance from the 6-methyl group may slightly reduce yields in some coupling reactions. Its primary advantage lies in its utility for synthesizing specific targets where a 6-methyl substituent is required.
-
4-Methoxyacetophenone serves as an excellent, cost-effective baseline for developing reaction conditions. However, its different electronic properties (lacking the inductive withdrawal of the pyridine nitrogen) mean that reaction conditions may not be directly transferable, often requiring longer reaction times for condensations.
For drug development professionals, the choice between these intermediates will ultimately be guided by the specific molecular architecture of the target. However, for general synthetic utility and access to the privileged methoxypyridine scaffold, This compound presents a compelling and robust option.
References
- Title: A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib Source: RSC Advances URL:[Link]
- Title: Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin Source: ResearchG
- Title: Very efficient process for preparing an intermediate of etoricoxib Source: Justia P
- Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure Source: MDPI URL:[Link]
- Title: SYNTHESIS AND STUDY OF THE PROPERTIES OF CHALCONES BASED ON SUBSTITUTED ACETOPHENONES AND 3-FORMYLINDOLE Source: ResearchG
- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
- Title: US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Title: EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
- 1. This compound(886364-74-5) 1H NMR [m.chemicalbook.com]
- 2. 886364-74-5|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 886364-74-5 [sigmaaldrich.com]
- 6. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 10. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Methoxypyridin-3-yl)ethanone
For our partners in research and drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 1-(5-Methoxypyridin-3-yl)ethanone requires more than just following steps; it demands a comprehensive understanding of the material's properties to ensure the safety of personnel and the protection of our environment. This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe disposal of this compound, grounded in established safety protocols and the known hazard profile of pyridine derivatives.
Core Principle: Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound (CAS No. 886364-74-5) is a substituted pyridine derivative. While a comprehensive toxicological profile for this specific molecule is not widely published, its structural alerts—namely the pyridine ring—necessitate a cautious approach. Pyridine and its derivatives are generally considered hazardous substances.[1]
Based on available Safety Data Sheets (SDS) for this compound and its isomers, this compound must be classified as hazardous chemical waste .[1][2] The primary hazards identified are:
-
Harmful if swallowed (Acute Toxicity 4, Oral).
Therefore, all materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, contaminated labware, and personal protective equipment (PPE), must be segregated for hazardous waste disposal.[1] Do not dispose of this chemical down the drain or in regular solid waste.[4]
Data Summary: Hazard and Disposal Parameters
| Parameter | Guideline | Source Analogs & Rationale |
| Waste Classification | Hazardous Chemical Waste | Pyridine and its derivatives are classified as hazardous.[1][5] |
| GHS Hazard Codes | H302, H315, H319, H335 | Based on SDS for the compound and its isomers.[2][3] |
| Primary Exposure Routes | Ingestion, Skin/Eye Contact, Inhalation | Derived from hazard classifications.[2] |
| Recommended PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard for handling irritants and acutely toxic solids.[3][6] |
| Disposal Method | Licensed Hazardous Waste Contractor (Incineration) | High-temperature incineration is the standard for pyridine-based waste.[5][7] |
Operational Protocol: Safe Handling and Waste Segregation
Safe disposal begins with safe handling. The causality is simple: preventing exposure and cross-contamination during use directly translates to a safer and more straightforward disposal process.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: Always handle this compound, both in its pure solid form and in solution, within a certified chemical fume hood to mitigate the risk of inhalation.[3][8]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[9]
-
Skin Protection: A fully buttoned lab coat must be worn. Use nitrile gloves for incidental contact. If prolonged contact is anticipated, consult the glove manufacturer's compatibility chart.[8] Wash hands thoroughly with soap and water after handling the material, even after removing gloves.[9]
Step-by-Step Waste Collection Procedure
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Never mix this waste stream with incompatible chemicals, such as strong oxidizing agents or acids.[8]
-
Prepare Labeled Waste Containers: Before starting your experiment, prepare separate, clearly labeled hazardous waste containers for solid and liquid waste.
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as weigh boats, disposable spatulas, and contaminated paper towels or absorbent pads, into a dedicated, robust, and sealable container (e.g., a high-density polyethylene (HDPE) pail).[1]
-
This includes any PPE that is grossly contaminated.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a sealable, airtight, and chemically compatible waste container (e.g., a glass or HDPE solvent bottle).[8]
-
Ensure the container is stored in a secondary containment bin to prevent spills.
-
-
Decontamination of Glassware:
-
Rinse non-disposable glassware with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent cleaning with soap and water can be performed after the initial solvent rinse.
-
Workflow for Waste Stream Management
The following diagram outlines the decision-making process for managing waste generated from procedures involving this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[10]
-
Don Appropriate PPE: Before cleanup, wear, at a minimum: a lab coat, safety goggles, and double-layered nitrile gloves.[1]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a disposal container. Avoid creating dust.[4] For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[1][11]
-
Collect Absorbed Material: Carefully scoop the absorbed material into your designated solid hazardous waste container.[8]
-
Decontaminate the Area: Wipe the spill area with a solvent-moistened cloth (e.g., isopropanol, ethanol) and then clean with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the solid hazardous waste container.[1]
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
Final Disposal: The Terminal Step
All collected waste containing this compound must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[1][9]
-
Labeling for Pickup: Ensure all waste containers are securely sealed and accurately labeled with "Hazardous Waste," the full chemical name, an estimate of the contents, and the date of accumulation.[1][8]
-
Storage Pending Disposal: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[8]
-
Method of Destruction: The standard and recommended disposal method for pyridine-based chemical waste is high-temperature incineration in a facility equipped with appropriate scrubbers to handle nitrogen oxides (NOx) generated during combustion.[5][7] Do not attempt to treat or neutralize this waste in the lab.
By adhering to these rigorous, logically sound procedures, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental stewardship.
References
- Toxicological Profile for Pyridine.
- Standard Operating Procedure for Pyridine.
- PYRIDINE FOR SYNTHESIS - Safety D
- Chemistry Safety Rules - Laboratories.Pacific Lutheran University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. aksci.com [aksci.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Safety Rules | Chemistry | PLU [plu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
Comprehensive Safety and Handling Guide for 1-(5-Methoxypyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Hazard Identification and Risk Assessment
This compound is a substituted pyridine derivative. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from structurally similar compounds and the pyridine family indicate a clear hazard profile that must be respected.
GHS Classification (Inferred): Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards[1][2]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The GHS pictogram GHS07 (Exclamation Mark) is associated with these hazards, and the signal word is "Warning"[3][4].
Toxicological Profile (Based on Pyridine Derivatives): Pyridine and its derivatives can be absorbed through the skin and are toxic to the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system.[5] Overexposure may lead to symptoms such as nausea, headaches, and nervous system effects.[5][6]
| Hazard Class | GHS Hazard Statement (Inferred) | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Indicated by data for the specific compound and related pyridine derivatives[1][4]. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Inferred from analogous compounds[1]. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inferred from analogous compounds[1]. |
| Skin Irritation | H315: Causes skin irritation | Common hazard for pyridine derivatives[1][2]. |
| Eye Irritation | H319: Causes serious eye irritation | Common hazard for pyridine derivatives[1][2]. |
| Respiratory Irritation | H335: May cause respiratory irritation | Common hazard for pyridine derivatives[1][2]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The principle of causality here is simple: creating a reliable barrier between the chemical and your body mitigates the risk of exposure and subsequent harm.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.[6][7]
-
Hand Protection: Due to the potential for skin absorption and irritation, selecting the correct gloves is critical. While nitrile gloves are a common choice in many labs, for pyridine and its derivatives, superior protection is offered by butyl rubber or polyvinyl alcohol (PVA) gloves.[5] If only nitrile gloves are available, consider double-gloving and change them frequently, immediately upon any sign of contamination or degradation.[8] Always inspect gloves for any signs of damage before use.[6]
-
Body Protection: A fully-buttoned laboratory coat is mandatory to protect against skin contact.[5][7]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5]
Caption: PPE Donning and Doffing Workflow.
Operational Plan: A Step-by-Step Handling Protocol
A self-validating protocol relies on consistent and safe execution. The following steps provide a framework for handling this compound from receipt to use.
3.1. Chemical Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][6][7]
-
Container: Keep the container tightly closed to prevent absorption of moisture and potential degradation.[5][6]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, date received, and relevant hazard warnings.[7]
3.2. Handling Procedures:
-
Preparation: Before beginning work, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
PPE: Don all required personal protective equipment as outlined in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to control dust and vapors.[6] Use a spatula for solid transfers and avoid creating dust.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent. If the process is exothermic, use an ice bath for cooling.
-
Post-Handling: After use, tightly seal the container. Wipe down the work area in the fume hood. Properly doff and dispose of contaminated gloves. Wash hands thoroughly with soap and water.[5][6]
Emergency Procedures: Spill and Exposure Management
4.1. Spill Management:
-
Small Spill (Solid):
-
If you are trained and it is safe to do so, carefully sweep up the spilled solid, avoiding dust generation.[5]
-
Place the material into a sealed, labeled container for hazardous waste disposal.[5][8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[8] Collect all cleaning materials as hazardous waste.[8]
-
-
Large Spill:
-
Evacuate the immediate area and alert others.[5]
-
If the spill is outside of a fume hood, secure the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
-
Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.[5][9]
-
4.2. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][5][7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][7] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment. All waste containing this compound must be treated as hazardous waste.[6][8]
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and spatulas in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Contaminated PPE: Dispose of all contaminated items, including gloves, disposable lab coats, and absorbent materials from spill cleanups, in a designated hazardous waste bag.[8]
5.2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[8]
-
Store sealed waste containers in a designated and secure waste accumulation area, away from general laboratory traffic.
5.3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8] Never pour pyridine-containing waste down the drain.[7]
Caption: Hazardous Waste Disposal Workflow.
References
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
- Pyridine: incident management. GOV.UK. [Link]
- Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 886364-74-5 [b2b.sigmaaldrich.com]
- 4. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
